3-(Methoxy-d3)-1-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 | |
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-00-5 | |
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-(Methoxy-d3)-1-propanol as a Deuterated Probe and Building Block
Executive Summary
3-(Methoxy-d3)-1-propanol (CAS 86013-00-5) is a stable isotope-labeled glycol ether derivative primarily utilized in pharmacokinetics, environmental toxicology, and the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] As the deuterated analog of 3-methoxy-1-propanol, it serves as a "gold standard" Internal Standard (IS) for mass spectrometry, eliminating matrix ionization effects. Furthermore, it acts as a critical mechanistic probe for investigating metabolic oxidation pathways involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), specifically in the formation of alkoxy acids.
This guide details the physicochemical profile, high-fidelity synthesis, and strategic applications of 3-(Methoxy-d3)-1-propanol, designed for researchers requiring absolute precision in drug metabolism and pharmacokinetics (DMPK).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The "d3" designation indicates the substitution of the three hydrogen atoms on the terminal methyl group with deuterium (
| Property | Data |
| Chemical Name | 3-(Methoxy-d3)-1-propanol |
| CAS Number | 86013-00-5 |
| Synonyms | 3-(Trideuteromethoxy)propan-1-ol; Propylene glycol monomethyl-d3 ether |
| Molecular Formula | C |
| Molecular Weight | 93.14 g/mol (vs. 90.12 g/mol for unlabeled) |
| Appearance | Colorless, hygroscopic liquid |
| Boiling Point | ~158°C (760 mmHg) |
| Density | ~0.92 g/mL |
| Solubility | Miscible with water, ethanol, DMSO, and dichloromethane |
| Isotopic Purity | Typically ≥ 99 atom % D |
Strategic Applications in Drug Development
Bioanalytical Internal Standard (LC-MS/MS)
In quantitative bioanalysis, 3-(Methoxy-d3)-1-propanol is the preferred Internal Standard for quantifying 3-methoxy-1-propanol (a solvent metabolite or impurity) in plasma or urine.
-
Mechanism: Co-elutes with the analyte but is mass-resolved (+3 Da shift).
-
Benefit: Normalizes variations in extraction efficiency and compensates for matrix effects (ion suppression/enhancement) in ESI-MS.
Metabolic Stability & Kinetic Isotope Effect (KIE)
This compound is used to probe the metabolic fate of the methoxy group. The carbon-deuterium bond (C-D) is stronger than the carbon-hydrogen bond (C-H).
-
O-Demethylation Probe: If metabolism involves removing the methyl group (O-demethylation), the reaction rate will be significantly slower for the d3-analog due to the Primary Kinetic Isotope Effect (
). -
Pathway Mapping: Helps distinguish between oxidation of the alcohol terminus (forming methoxypropionic acid) and oxidative cleavage of the ether.
Deuterated API Synthesis ("Deuterium Switch")
It serves as a building block for introducing stable methoxy-d3 motifs into drug candidates (e.g., Rabeprazole analogs) to improve metabolic half-life or reduce toxic metabolite formation.
High-Fidelity Synthesis Protocol
Objective: Synthesize 3-(Methoxy-d3)-1-propanol via a modified Williamson Ether Synthesis.
Reaction:
Reagents & Equipment[2][11][14]
-
Methanol-d3 (CD
OD): >99.8 atom % D (Solvent & Reagent). -
Sodium Metal (Na): Freshly cut, washed with hexane.
-
3-Bromo-1-propanol: Reagent grade (Limiting reagent).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, addition funnel, oil bath.
Step-by-Step Methodology
-
Preparation of Sodium Methoxide-d3:
-
In a flame-dried 3-neck flask under N
flow, add Methanol-d3 (10 equivalents relative to bromide). -
Cool to 0°C in an ice bath.
-
Slowly add Sodium metal (1.1 equivalents) in small pieces. Caution: Exothermic evolution of H
gas. -
Stir until all sodium is dissolved (formation of NaOCD
).
-
-
Alkylation Reaction:
-
Heat the solution to a gentle reflux (~65°C).
-
Add 3-Bromo-1-propanol (1.0 equivalent) dropwise over 30 minutes.
-
Scientific Rationale: Slow addition prevents a runaway exotherm and minimizes side reactions (e.g., elimination to allyl alcohol).
-
Reflux for 4–6 hours. Monitoring via TLC (stain with KMnO
) or GC-FID should show disappearance of the bromide.
-
-
Workup & Purification:
-
Cool mixture to room temperature. A white precipitate (NaBr) will be visible.
-
Neutralize excess base with a stoichiometric amount of glacial acetic acid or dilute HCl (careful not to cleave the ether).
-
Filter off the NaBr salts.
-
Concentrate the filtrate to remove excess Methanol-d3 (recoverable).
-
Distillation: Perform fractional distillation under reduced pressure. The product (BP ~158°C at atm) will distill after the solvent.
-
Yield Expectation: 60–75%.
-
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis of 3-(Methoxy-d3)-1-propanol via Williamson Ether Synthesis using Methanol-d3.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these theoretical standards.
1H-NMR (Proton NMR)
-
Solvent: CDCl
-
Key Feature: The singlet typically seen at
3.35 ppm (3H) for the methoxy group ( ) will be absent due to deuterium substitution. -
Expected Signals:
-
1.83 ppm (quintet, 2H,
Hz): Central methylene ( ). -
3.55 ppm (triplet, 2H,
Hz): Methylene adjacent to ether oxygen ( ). -
3.75 ppm (triplet, 2H,
Hz): Methylene adjacent to hydroxyl ( ).
-
1.83 ppm (quintet, 2H,
Mass Spectrometry (EI-MS)
-
Molecular Ion:
93 (M ). -
Base Peak: Loss of hydroxymethyl or deuterated methoxy fragments.
-
Comparison: Unlabeled standard shows
90. The +3 Da shift confirms tri-deuteration.
Metabolic Pathway & Toxicology
Understanding the metabolism of 3-methoxy-1-propanol is critical, as glycol ethers are often associated with reproductive toxicity. The d3-analog allows precise tracking of the alkoxy acid formation.
Caption: Figure 2: Oxidative metabolic pathway of 3-(Methoxy-d3)-1-propanol mediated by ADH and ALDH enzymes.
Safety & Handling
-
Hazards: Flammable liquid.[2] Causes skin and severe eye irritation (H315, H319).[3][2]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Hygroscopicity: Deuterium exchange with atmospheric moisture (
) can occur at the hydroxyl group (forming ), but the methoxy-d3 group ( ) is stable.
References
-
PubChem. (2025).[3] 3-Methoxy-1-propanol Compound Summary (CID 74116). National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (2025). 3-(Methoxy-d3)-1-propanol Product Data. [Link][1][4]
-
Centers for Disease Control and Prevention (CDC). (2003). Glycol Ethers: NIOSH Manual of Analytical Methods (NMAM), Method 2554. [Link][5]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-Methoxypropan-1-ol. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Diethoxy-1-propanol | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 5. cdc.gov [cdc.gov]
Technical Guide: 3-(Methoxy-d3)-1-propanol in Drug Development & Bioanalysis
Executive Summary
3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) is a stable isotope-labeled (SIL) primary alcohol featuring a perdeuterated methoxy group (
Its primary utility lies in three domains:
-
Bioanalytical Internal Standard: Precise quantification of 3-methoxy-1-propanol residues (a potential genotoxic impurity or solvent metabolite) in drug substances.
-
Deuterated API Synthesis: It serves as the critical building block for Rabeprazole-d3 , a deuterated Proton Pump Inhibitor (PPI) used as an internal standard in pharmacokinetic (PK) assays.
-
Metabolic Probing: Investigating O-demethylation pathways via the Kinetic Isotope Effect (KIE), where the stronger C-D bonds retard metabolic cleavage by cytochrome P450 enzymes.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 3-(Methoxy-d3)-1-propanol |
| CAS Number | 86013-00-5 |
| Molecular Formula | |
| Molecular Weight | 93.14 g/mol (vs. 90.12 g/mol for unlabeled) |
| Isotopic Purity | Typically |
| Solubility | Miscible in water, methanol, dichloromethane |
| Key Functional Groups | Primary Alcohol (-OH), Deuterated Ether ( |
Core Application: Synthesis of Deuterated Rabeprazole (Rabeprazole-d3)
The most high-value application of 3-(Methoxy-d3)-1-propanol is its use as a starting material for synthesizing Rabeprazole-d3 . Rabeprazole is a widely prescribed PPI, and its accurate quantification in human plasma requires a stable isotope-labeled internal standard that co-elutes with the drug but is mass-differentiated.
Mechanistic Insight
The synthesis of Rabeprazole involves introducing a 3-methoxypropoxy side chain onto a pyridine ring.[1][2] By substituting the standard reagent with 3-(Methoxy-d3)-1-propanol, the deuterium label is site-specifically incorporated into the final drug molecule. This label is metabolically stable (unless O-dealkylation occurs) and provides a +3 Da mass shift, ideal for LC-MS/MS analysis.
Synthetic Workflow
The process typically follows a nucleophilic substitution pathway:
-
Activation: 3-(Methoxy-d3)-1-propanol is deprotonated by a strong base (e.g., NaH) to form the alkoxide.
-
Etherification: The alkoxide attacks an electrophilic pyridine derivative (e.g., 4-chloro-2,3-dimethylpyridine-N-oxide).
-
Coupling: The resulting intermediate is coupled with 2-mercaptobenzimidazole to form the sulfide, which is then oxidized to the sulfoxide (Rabeprazole-d3).
Figure 1: Synthetic pathway for incorporating 3-(Methoxy-d3)-1-propanol into Rabeprazole-d3.[3][4]
Core Application: Bioanalytical Internal Standard (IDMS)
In pharmaceutical manufacturing, 3-methoxy-1-propanol may be present as a process impurity or a degradation product. Regulatory guidelines (ICH Q3C/Q3A) require strict monitoring of such residues.
Isotope Dilution Mass Spectrometry (IDMS)
Using 3-(Methoxy-d3)-1-propanol as an Internal Standard (IS) corrects for variability in extraction efficiency and matrix effects (ion suppression/enhancement). Because the physicochemical properties of the d3-analog are virtually identical to the analyte, they behave identically during sample preparation and chromatography but are distinguished by the mass spectrometer.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify trace 3-methoxy-1-propanol in a drug substance.
1. Stock Solution Preparation:
-
Analyte Stock: Dissolve authentic 3-methoxy-1-propanol in Methanol (1 mg/mL).
-
IS Stock: Dissolve 3-(Methoxy-d3)-1-propanol in Methanol (1 mg/mL).
2. Sample Preparation:
-
Weigh 10 mg of drug substance.
-
Add 50 µL of IS Stock (Spike).
-
Dissolve in 950 µL of extraction solvent (e.g., Water/MeOH 50:50).
-
Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.
3. LC-MS/MS Parameters (ESI+): Since 3-methoxy-1-propanol is a small, polar molecule, Atmospheric Pressure Chemical Ionization (APCI) or ESI with derivatization is often preferred. However, direct ESI+ can be used if ammonium adducts are monitored.
| Parameter | Analyte (d0) | Internal Standard (d3) |
| Precursor Ion | 91.1 m/z | 94.1 m/z |
| Product Ion (Loss of | 73.1 m/z | 76.1 m/z |
| Product Ion (Methoxy Cleavage) | 45.0 m/z ( | 48.0 m/z ( |
| Cone Voltage | 20 V | 20 V |
| Collision Energy | 10-15 eV | 10-15 eV |
Note: The transition to m/z 45/48 is highly specific as it represents the methoxy-methyl fragment, confirming the presence of the deuterium label.
Figure 2: Isotope Dilution Mass Spectrometry workflow using 3-(Methoxy-d3)-1-propanol.
Metabolic Stability & Kinetic Isotope Effects (KIE)
In drug discovery, the methoxy group is a common "soft spot" for metabolism. Cytochrome P450 enzymes (particularly CYP2D6 and CYP2C19) often catalyze O-demethylation , converting a methoxy group (
The Deuterium Advantage
Replacing hydrogens with deuterium at the site of metabolism (
-
Primary KIE: If C-H bond breakage is the rate-determining step, the reaction rate (
) can decrease significantly (typically 2-7 fold). -
Application: Researchers use 3-(Methoxy-d3)-1-propanol derivatives to determine if O-demethylation is the rate-limiting step in the clearance of a methoxy-containing drug candidate. If the deuterated analog has a significantly longer half-life, it suggests that O-demethylation is the primary clearance pathway.
References
-
Toronto Research Chemicals. 3-(Methoxy-d3)-1-propanol Product Information. Accessed 2024. Link
-
US Biological. 3-(Methoxy-d3)-1-propanol Data Sheet. Accessed 2024. Link
-
Sohail, M. et al. (2011). "An efficient synthesis of Rabeprazole."[5] Asian Journal of Pharmaceutical Research, 1(1), 01-04.[5] (Describes the non-deuterated synthesis pathway). Link
-
Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions." Methods in Enzymology. (General reference for KIE mechanism). Link
-
NIST Chemistry WebBook. 3-Methoxy-1-propanol Mass Spectrum. (Reference for fragmentation patterns). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 3. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103951651A - Rabeprazole correlate D synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Precision Deuteration: A Strategic Guide for Organic Synthesis and Drug Discovery
Executive Summary
Deuterium labeling has evolved from a mechanistic curiosity to a cornerstone of modern drug design.[1] No longer just a tool for elucidating reaction pathways, the strategic incorporation of deuterium (
The Physics of Efficacy: Kinetic Isotope Effect (KIE)
The utility of deuterium lies in the fundamental difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2]
Zero Point Energy (ZPE) and Bond Strength
The C-D bond is shorter and stronger than the C-H bond due to the greater mass of the deuterium nucleus (twice that of protium). This mass difference lowers the Zero Point Energy (ZPE) of the C-D bond.[2]
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol
While a ~2 kcal/mol difference appears nominal, it exponentially affects reaction rates governed by bond cleavage, particularly in enzymatic oxidations (e.g., Cytochrome P450). This phenomenon, the Primary Kinetic Isotope Effect , can reduce the rate of metabolic clearance by factors of 2 to 10 (
Visualization: The KIE Energy Profile
The following diagram illustrates the activation energy barrier difference (
Figure 1: Energy profile showing the higher activation energy required to cleave a C-D bond compared to a C-H bond, the basis of metabolic stabilization.[3][4]
Strategic Synthesis: Methods of Incorporation
Deuteration strategies fall into two categories: De Novo Synthesis (using deuterated building blocks) and Late-Stage Functionalization (H/D exchange).
Comparative Methodology
| Feature | De Novo Synthesis | Late-Stage H/D Exchange (HIE) |
| Precursor | Deuterated reagents (e.g., | Fully assembled drug molecule |
| Selectivity | High (defined by synthetic route) | Variable (requires directing groups) |
| Cost | High (multiple steps with labeled material) | Low (catalytic, uses |
| Speed | Slow (requires route redesign) | Fast (single step) |
| Application | Manufacturing / Scale-up | Discovery / Metabolite ID |
The "Metabolic Shunt" Strategy
In drug design, deuteration is rarely global. It is targeted at "metabolic soft spots"—positions prone to rapid oxidation. By deuterating these specific sites, metabolism is either slowed (increasing half-life) or shunted to a different, less toxic pathway.
Figure 2: The Metabolic Shunt.[3][5][6][7] Deuteration blocks the primary oxidative pathway, forcing the molecule through alternative, often slower or safer, clearance routes.
Experimental Protocol: Iridium-Catalyzed Ortho-Deuteration
This protocol utilizes a cationic Iridium(I) catalyst for the directed ortho-hydrogen isotope exchange (HIE) of a sulfonamide or amide. This is a standard "self-validating" method for generating isotopically labeled standards or stabilizing drug candidates.
Target: Ortho-deuteration of a phenyl-sulfonamide derivative.
Catalyst: Crabtree’s Catalyst or Kerr’s Catalyst (e.g.,
Materials
-
Substrate: 1.0 mmol Sulfonamide derivative.
-
Catalyst: 5 mol%
(Crabtree’s catalyst). -
Solvent: Dichloromethane (DCM) or TFE (2,2,2-Trifluoroethanol).
-
Isotope Source:
gas (99.8% D).
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the Iridium catalyst (0.05 mmol).
-
Solvation: Add anhydrous DCM (5 mL) under an Argon atmosphere. Ensure the solution is homogeneous.
-
Note: DCM is non-coordinating and stabilizes the active cationic Ir species.
-
-
Exchange Initiation:
-
Freeze the solution (liquid
). -
Evacuate the headspace (high vacuum).
-
Refill with
gas (balloon pressure). -
Thaw the solution. Repeat the freeze-pump-thaw cycle 3 times to remove all dissolved
and .
-
-
Reaction: Stir vigorously at room temperature (25°C) for 16 hours under
atmosphere.-
Validation Check: The solution should remain orange/red. If it turns black (formation of Ir(0) colloid), the catalyst has decomposed (likely due to
ingress).
-
-
Workup:
-
Vent the
gas (fume hood). -
Concentrate the solvent in vacuo.
-
Pass the residue through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the metal catalyst.
-
-
Characterization: Analyze via
-NMR.
Data Analysis (Self-Validation)
Calculate the Percent Deuterium Incorporation (% D) using NMR integration.
-
Target Signal: The ortho-proton (expected to decrease).
-
Internal Ref: A proton not involved in the exchange (e.g., a methyl group on the sulfonamide).
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine (Teva Pharmaceuticals) was the first deuterated drug approved by the FDA (2017) for Huntington’s disease chorea.[8]
-
Parent Drug: Tetrabenazine.[4]
-
Issue: Rapid metabolism of the methoxy groups via O-demethylation (CYP2D6), leading to a short half-life and high peak-to-trough variability (requiring frequent dosing).
-
Solution: Deuteration of the two methoxy groups (
). -
Result:
References
-
FDA Approval of Austedo: Food and Drug Administration.[8] (2017).[4][5][8][9] NDA 208082 Approval Letter. Retrieved from [Link]
-
Review on Deuterium Labeling: Kopf, S., et al. (2022).[3][10] Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Iridium Catalysis Mechanism: Kerr, W. J., et al. (2008). Highly active iridium catalysts for the chemoselective ortho-hydrogen isotope exchange of aromatic compounds. Chemical Communications. Retrieved from [Link]
-
Deuterated Drug Discovery: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kinetic Isotope Effect: Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Retrieved from [Link]
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. Portico [access.portico.org]
- 8. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 3-(Methoxy-d3)-1-propanol
This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 3-(Methoxy-d3)-1-propanol , a stable isotope-labeled solvent and metabolic probe.
Executive Summary & Compound Identification
3-(Methoxy-d3)-1-propanol is the deuterated isotopologue of 3-methoxy-1-propanol, where the terminal methyl group is fully deuterated (
While it shares the fundamental toxicological profile of its non-deuterated parent, its high cost and application in trace analysis require specialized handling protocols to maintain isotopic purity.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 3-(Methoxy-d3)-1-propanol |
| CAS Number (Labeled) | 86013-00-5 |
| CAS Number (Unlabeled) | 1589-49-7 |
| Molecular Formula | |
| Molecular Weight | 93.14 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | ~150–153 °C (lit. for unlabeled) |
| Flash Point | 38 °C (Closed Cup) - Flammable |
| Density | ~0.94 g/mL |
| Solubility | Miscible in water, methanol, dichloromethane |
Hazard Identification (GHS Classification)
Based on the toxicological profile of the parent compound (3-Methoxy-1-propanol).
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[4] |
Precautionary Statements
-
P210: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] No smoking.
-
P261: Avoid breathing mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Specialized Handling: Isotopic Integrity & Safety
The "Deuterium Hygiene" Protocol
Handling deuterated reagents requires protocols that go beyond standard safety to prevent isotopic dilution . While the
-
Atmospheric Control: The substance is hygroscopic. Absorption of atmospheric
introduces signals into NMR spectra and alters the effective concentration.-
Protocol: Handle under inert atmosphere (Nitrogen or Argon) using Schlenk lines or a glovebox for aliquoting.
-
-
Glassware Preparation: All glassware must be oven-dried (>120°C for 4 hours) to remove surface-bound moisture.
-
Solvent Compatibility: When preparing stock solutions, use anhydrous deuterated solvents (e.g.,
, ) to prevent proton exchange at the hydroxyl site.
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the stable deuterated methyl group versus the exchangeable hydroxyl proton.
Toxicological & Metabolic Profile
Acute Toxicity Data (Parent Compound)
-
LD50 Dermal (Rabbit): 5,332 mg/kg [2][2]
-
Inhalation: High concentrations act as a central nervous system (CNS) depressant, causing dizziness, nausea, and narcosis.[4]
Application Science: The Deuterium Kinetic Isotope Effect (DKIE)
In drug development, 3-(Methoxy-d3)-1-propanol is often used to study O-demethylation . The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
-
Mechanism: Cytochrome P450 enzymes (e.g., CYP2D6) require more energy to cleave the C-D bond.
-
Result: If O-demethylation is the rate-limiting step, the deuterated analog will show a longer half-life (
) and reduced clearance compared to the unlabeled compound.
Emergency Response Protocols
Fire Fighting Measures[7]
-
Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion generates Carbon Oxides (
). -
Note: Do not use a solid water stream, as it may scatter and spread the fire.
Accidental Release (Spill)
-
Evacuate: Remove all ignition sources and evacuate personnel to safe areas.
-
PPE: Wear self-contained breathing apparatus (SCBA) and anti-static butyl rubber gloves.
-
Containment: Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust.
-
Disposal: Collect in a sealed container for hazardous waste disposal (Category: Flammable Solvents).
Analytical Verification
To verify the identity and isotopic enrichment of the compound upon receipt:
-
1H-NMR (Chloroform-d):
-
Look for the disappearance of the methoxy singlet (typically ~3.3 ppm).
-
The propyl chain protons will remain as multiplets at ~1.8 ppm (quint) and ~3.5-3.6 ppm (triplets).
-
-
Mass Spectrometry (GC-MS):
-
Expect a molecular ion peak shift of +3 m/z relative to the unlabeled standard (M+ = 93).
-
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxy-1-propanol. Retrieved from
-
ChemicalBook. (2023). 3-Methoxy-1-propanol CAS 1589-49-7 Properties and Toxicity. Retrieved from
-
Pharmaffiliates. (2024). 3-(Methoxy-d3)-1-propanol Reference Standard. Retrieved from [5]
-
PubChem. (2024). 3-Methoxy-1-propanol Compound Summary. Retrieved from
-
US Biological. (2024). 3-(Methoxy-d3)-1-propanol Data Sheet. Retrieved from
Sources
Technical Guide: Boiling Point and Solubility of 3-(Methoxy-d3)-1-propanol
Executive Summary & Application Context
3-(Methoxy-d3)-1-propanol is a stable isotope-labeled analog of 3-methoxy-1-propanol, where the terminal methyl group is deuterated (-OCD₃). In drug development and metabolic research, this compound serves as a critical Internal Standard (IS) for quantitative LC-MS/MS analysis and as a mechanistic probe to study metabolic stability, specifically the oxidative O-demethylation pathways mediated by Cytochrome P450 enzymes.
Understanding its physicochemical properties—specifically boiling point and solubility—is essential for designing robust extraction protocols, optimizing chromatographic separation, and ensuring the integrity of the standard during solvent evaporation steps.
Physicochemical Characterization
Note: Due to the high cost and limited availability of pure deuterated isotopologues, physical property data is often derived from the non-deuterated analog (3-methoxy-1-propanol, CAS 1589-49-7). The deuterium isotope effect on boiling point and solubility is thermodynamically quantifiable but practically negligible for bulk handling.
Summary of Properties
| Property | Value / Range | Condition | Source/Derivation |
| Boiling Point | 150 – 153 °C | @ 760 mmHg | Analogous to Protio-form [1, 2] |
| Solubility (Water) | Completely Miscible | @ 20 °C | Hydrophilic ether/alcohol functionality [1] |
| Solubility (Organic) | Soluble | Methanol, Acetone, DMSO, DCM | Polarity matching |
| Density | ~0.94 g/mL | @ 20 °C | Analogous to Protio-form [3] |
| Appearance | Colorless Liquid | Ambient | Visual inspection |
| Flash Point | 38 °C | Closed Cup | Flammability Hazard [3] |
Isotopic Effect on Boiling Point
The substitution of Hydrogen (H) with Deuterium (D) in the methyl group (-OCH₃ vs -OCD₃) introduces a Secondary Isotope Effect .
-
Theory: Deuterium is heavier than hydrogen, which might suggest a higher boiling point. However, C-D bonds have a smaller molar volume and lower polarizability than C-H bonds due to the lower zero-point energy. This often leads to weaker intermolecular dispersion forces (London forces).
-
Outcome: For deuterated ethers and alcohols, the boiling point is typically within ±1 °C of the non-deuterated form. Researchers should treat the boiling point as identical to the protio-analog (150-153 °C) for process engineering (e.g., setting rotary evaporator bath temperatures).
Solubility & Partitioning Mechanics
The solubility profile of 3-(Methoxy-d3)-1-propanol is governed by its bifunctional structure:
-
Hydroxyl Group (-OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), driving water miscibility.
-
Ether Linkage (-O-): Acts as a weak HBA, enhancing solubility in polar organic solvents.
-
Propyl Backbone: Provides limited lipophilicity, allowing extraction into moderately polar organic solvents (e.g., Ethyl Acetate) from high-salt aqueous phases.
Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent system based on the compound's properties.
Caption: Solvent selection logic based on the amphiphilic nature of 3-(Methoxy-d3)-1-propanol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Boiling Point Verification (Micro-Scale)
Objective: Verify the volatility without consuming significant amounts of the expensive isotope-labeled material. Method:Siwoloboff Method (Capillary Tube).
-
Preparation: Seal one end of a standard melting point capillary tube. Introduce ~10 µL of 3-(Methoxy-d3)-1-propanol.
-
Nucleation: Place a finer capillary (open at bottom, sealed at top) inside the liquid to trap a small air bubble.
-
Heating: Attach the assembly to a thermometer and immerse in a silicone oil bath. Heat slowly (2 °C/min).
-
Observation:
-
Initial: Bubbles emerge slowly as air expands.
-
Transition: A continuous stream of bubbles emerges when Vapor Pressure > Atmospheric Pressure.
-
Endpoint: Stop heating. Record the temperature when the bubble stream stops and liquid is sucked back into the inner capillary. This is the Boiling Point .
-
-
Validation: Run a parallel control with non-deuterated 3-methoxy-1-propanol. The values should match within 1.0 °C.
Protocol B: Solubility & Partition Coefficient Determination
Objective: Determine the distribution ratio (
-
Equilibration: In a 2 mL GC vial, add 500 µL of Octanol and 500 µL of Water (phosphate buffered to pH 7.4).
-
Spiking: Add 3-(Methoxy-d3)-1-propanol to a final concentration of 10 µM.
-
Agitation: Vortex for 30 minutes at ambient temperature. Centrifuge at 10,000 x g for 5 minutes to separate phases.
-
Quantification:
-
Analyze both phases using LC-MS/MS (MRM mode).
-
Monitor the transition corresponding to the deuterated mass (e.g., Precursor -> Product + 3 Da shift).
-
-
Calculation:
Self-Check: The LogP should be approximately -0.3 to 0.0 (slightly hydrophilic). If LogP > 1.0, the phases may be inverted or the compound is degrading.
Metabolic Stability & Isotope Effects
The primary utility of 3-(Methoxy-d3)-1-propanol often lies in its resistance to metabolic degradation or its distinct mass signature.
Diagram: Metabolic Fate Tracking
The following diagram outlines the metabolic difference researchers can expect when using the deuterated form versus the protio form.
Caption: Metabolic O-dealkylation pathway showing the kinetic isotope effect and label transfer.
Expert Insight: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). If the metabolic rate-limiting step involves breaking the C-H bond of the methoxy group, the -d3 analog will metabolize significantly slower (
Handling, Storage, and Safety
-
Hygroscopicity: Like most low-molecular-weight glycol ethers, this compound is hygroscopic. Store under nitrogen or argon in a desiccator. Moisture absorption will alter the apparent boiling point and density.
-
Flammability: With a flash point of ~38 °C, it is a Category 3 Flammable Liquid . Ground all glassware during transfer to prevent static discharge.
-
Peroxide Formation: Ethers can form explosive peroxides upon prolonged exposure to air. Although less prone than diethyl ether, periodic testing with peroxide strips is recommended if stored > 6 months.
References
-
TCI Chemicals. Product Specification: 3-Methoxy-1-propanol (CAS 1589-49-7). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methoxy-1-propanol. Retrieved from
-
Sigma-Aldrich. Product Detail: 3-Methoxy-1-propanol. Retrieved from
-
Chemeo. Physical Properties of 3-methoxy-1-propanol. Retrieved from
Strategic Sourcing and Technical Validation of 3-(Methoxy-d3)-1-propanol
Executive Summary
3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) is a specialized stable isotope-labeled building block used primarily in metabolic stability studies and the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] By substituting the methoxy hydrogens with deuterium (
This guide addresses the scarcity of this specific isotopologue in the commercial market, providing a decision framework for sourcing, a validated custom synthesis protocol, and rigorous quality assurance standards.
Part 1: Technical Profile & Strategic Utility
The Deuterium Advantage
The primary utility of 3-(Methoxy-d3)-1-propanol lies in its ability to probe or block metabolic "soft spots." The carbon-deuterium (C-D) bond is approximately 6–10 times stronger than the carbon-hydrogen (C-H) bond.
-
Metabolic Shunt: If a drug candidate is rapidly cleared via O-demethylation at the propyl ether side chain, incorporating the
moiety can significantly reduce clearance rates without altering binding affinity. -
Mechanistic Probing: It serves as a definitive tool to confirm if a specific metabolite arises from the methoxy group.
Physicochemical Properties
| Property | Specification | Note |
| Chemical Formula | Methoxy group is fully deuterated | |
| Molecular Weight | 93.14 g/mol | +3.02 Da shift vs. unlabeled (90.12) |
| Appearance | Colorless Liquid | Hygroscopic |
| Boiling Point | ~150–152 °C | Similar to unlabeled analog |
| Isotopic Purity | Critical for MS internal standards |
Part 2: Commercial Sourcing Landscape
Unlike common solvents (e.g., Methanol-d4), 3-(Methoxy-d3)-1-propanol is not a commodity chemical. It is a Tier 3 Specialty Isotope , meaning it is often listed by catalog aggregators but rarely held in physical stock.
Confirmed & Potential Suppliers
The following vendors have listed this specific CAS or possess the immediate capability to synthesize it.
| Supplier Category | Vendor Name | Relevance | Sourcing Strategy |
| Primary Source | Pharmaffiliates | Lists specific CAS (86013-00-5). | Request CoA immediately; often made-to-order. |
| Primary Source | US Biological | Lists "Highly Purified" grade.[2] | Verify isotopic enrichment level before purchase. |
| Custom Synthesis | C/D/N Isotopes | Major Canadian isotope specialist. | Likely requires a "Custom Synthesis" request (Stock items are usually diols). |
| Custom Synthesis | Toronto Research Chemicals (TRC) | High capability for custom labeled ethers. | Best for GMP-like requirements or larger scale. |
| Aggregator | eMolecules / SciFinder | Database search. | Use to find "hidden" stock at smaller boutique labs. |
The Sourcing Decision Matrix
Do not rely on "In Stock" web badges. Use this logic flow to secure material.
Figure 1: Strategic sourcing decision tree for rare stable isotopes.
Part 3: Synthesis & Handling Protocol (Self-Validating)
If commercial lead times are prohibitive, the compound can be synthesized in-house. The following protocol is adapted from standard etherification procedures but optimized for atom economy of the expensive deuterated reagent.
Reaction Logic
The most robust route involves the mono-alkylation of 1,3-propanediol. We use Iodomethane-d3 as the limiting reagent to ensure high isotopic incorporation.
Reaction Scheme:
Step-by-Step Protocol
Reagents:
-
1,3-Propanediol (Excess, 5.0 equiv) - Acts as both reactant and solvent to prevent di-methylation.
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv).
-
Iodomethane-d3 (
99.5 atom % D) (1.0 equiv). -
Tetrahydrofuran (THF), anhydrous.
Workflow:
-
Activation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous THF (0 °C).
-
Deprotonation: Add 1,3-propanediol slowly. Evolution of
gas will occur. Stir for 30 min at 0 °C, then warm to Room Temperature (RT) for 30 min. Why? This generates the monosodium alkoxide. -
Alkylation: Cool back to 0 °C. Add Iodomethane-d3 dropwise via syringe.
-
Critical Control: Seal the system. MeI-d3 is volatile and carcinogenic.
-
-
Reaction: Stir at RT for 12–18 hours.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: The crude will contain unreacted diol (highly polar) and product. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product is less polar than the starting diol.
Synthesis Workflow Diagram
Figure 2: Optimized synthesis workflow for 3-(Methoxy-d3)-1-propanol.
Part 4: Quality Assurance & Validation
Trustworthiness in isotope science relies on proving the deuterium is where you say it is.
The Self-Validating NMR Check
A standard Proton (
| Feature | Unlabeled Spectrum ( | Deuterated Spectrum ( | Pass Criteria |
| Methoxy ( | Singlet, ~3.3 ppm (Integral 3H) | Absent / Silent | >98% reduction in signal intensity |
| Methylene ( | Triplet, ~3.5 ppm (Integral 2H) | Triplet, ~3.5 ppm (Integral 2H) | Remains unchanged |
| Central ( | Quintet, ~1.8 ppm (Integral 2H) | Quintet, ~1.8 ppm (Integral 2H) | Remains unchanged |
Calculation of Enrichment:
Mass Spectrometry (MS)
-
Method: GC-MS (EI) or LC-MS (ESI+).
-
Expectation: The molecular ion (
) or protonated species ( ) must be shifted by +3 units compared to the unlabeled standard. -
Scrambling Check: If you see peaks at M+1 or M+2, the deuterium has exchanged (likely due to acidic impurities or moisture). Reject the batch.
References
-
Pharmaffiliates. (2023). Product Data Sheet: 3-(Methoxy-d3)-1-propanol (CAS 86013-00-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74116 (3-Methoxy-1-propanol). Retrieved from [Link]
- Arndt, F. (1943). Methylation with Diazomethane and Methyl Iodide. Organic Syntheses, 23, 165.
- Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated drugs. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. (Reference for Kinetic Isotope Effect utility).
Sources
Methodological & Application
Application Note: Precision Quantitation of 3-Methoxy-1-Propanol using Stable Isotope Dilution (SIDA)
Abstract
This application note details a robust protocol for the quantification of 3-methoxy-1-propanol (3-MP) in complex matrices using 3-(methoxy-d3)-1-propanol as an internal standard (IS). While traditional methods rely on structural analogs (e.g., 1-hexanol or n-propanol), these often fail to compensate for specific matrix effects and ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS). This guide implements a Stable Isotope Dilution Assay (SIDA) combined with silylation derivatization to achieve high precision (RSD < 2%) and low limits of detection (LOD), suitable for environmental monitoring, pharmaceutical impurity profiling, and toxicological analysis.
Introduction & Rationale
The Analyte: 3-Methoxy-1-Propanol
3-Methoxy-1-propanol is a glycol ether used as a solvent and a synthesis intermediate. Unlike its isomer propylene glycol monomethyl ether (1-methoxy-2-propanol), 3-MP is a primary alcohol with distinct volatility and reactivity profiles. Accurate quantification is critical due to its potential use as a precursor in pharmaceutical synthesis and its presence as a byproduct in industrial glycerol fermentation.
The Solution: 3-(Methoxy-d3)-1-propanol
The use of a deuterated internal standard, where the methyl group on the ether oxygen is fully deuterated (-OCD
-
Co-Elution: The d3-analog elutes virtually simultaneously with the target analyte, experiencing the exact same injection discrimination and detector fluctuations.
-
Mass Shift: The +3 Da shift allows for spectral resolution using Selected Ion Monitoring (SIM), eliminating crosstalk between the analyte and standard.
Comparison of Internal Standard Strategies
| Feature | Structural Analog (e.g., 1-Hexanol) | Stable Isotope (3-Methoxy-d3-1-propanol) |
| Retention Time | Different from analyte | Identical (or < 0.02 min shift) |
| Matrix Correction | Partial (corrects volume only) | Total (corrects extraction & ionization) |
| Cost | Low | Moderate/High |
| Precision | Good (RSD 5-10%) | Excellent (RSD < 2%) |
Physicochemical Profile
| Property | Analyte: 3-Methoxy-1-propanol | IS: 3-(Methoxy-d3)-1-propanol |
| CAS Number | 1589-49-7 | N/A (Labeled Analog) |
| Formula | C | C |
| Molecular Weight | 90.12 g/mol | 93.14 g/mol |
| Boiling Point | 151 °C | ~150-151 °C |
| Key MS Fragment (Base) | m/z 45 [CH | m/z 48 [CH |
| Solubility | Miscible in water, ethanol | Miscible in water, ethanol |
Experimental Protocol
Reagents and Equipment[1][2][3]
-
Target: 3-Methoxy-1-propanol (≥99%).[1]
-
Internal Standard: 3-(Methoxy-d3)-1-propanol (Isotopic purity ≥99 atom % D).
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Acetonitrile (LC-MS grade) and Pyridine (anhydrous).
-
Instrumentation: GC-MS (Single Quadrupole or Triple Quad).
Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data generation.
Figure 1: Analytical workflow for Stable Isotope Dilution Assay (SIDA) utilizing derivatization to enhance volatility and peak shape.
Step-by-Step Methodology
Step 1: Stock Solution Preparation[2]
-
IS Stock (1 mg/mL): Weigh 10 mg of 3-(Methoxy-d3)-1-propanol into a 10 mL volumetric flask. Dilute to volume with anhydrous acetonitrile .
-
Analyte Stock (1 mg/mL): Prepare similarly with native 3-methoxy-1-propanol.
Step 2: Sample Preparation & Spiking
-
Aliquot 1.0 mL of sample (e.g., wastewater or plasma) into a centrifuge tube.
-
Spike: Add 50 µL of IS Stock (Final concentration ~50 µg/mL). Vortex for 30 seconds.
-
Why? Spiking before extraction ensures any loss during processing is compensated.
-
-
Extraction: Add 2 mL Ethyl Acetate. Shake vigorously for 5 mins. Centrifuge at 3000 x g for 5 mins.
-
Transfer the organic (upper) layer to a glass vial.
Step 3: Derivatization (TMS Capping)
Direct injection of glycols often leads to tailing peaks due to hydrogen bonding with the liner. Silylation is recommended.
-
Evaporate the extract to dryness under Nitrogen (gentle stream).
-
Reconstitute in 100 µL anhydrous pyridine .
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes .
-
Cool to room temperature and transfer to a GC autosampler vial.
Step 4: GC-MS Parameters[5]
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar phase.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 250°C.
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 10°C/min to 150°C
-
Ramp 30°C/min to 280°C (burn out)
-
-
MS Detection (SIM Mode):
-
Analyte (TMS derivative): Target m/z117 (M-15), m/z89 , m/z45 (Quant).
-
Internal Standard (TMS derivative): Target m/z120 (M-15), m/z92 , m/z48 (Quant).
-
Data Analysis & Mechanism
Mass Spectral Logic
The derivatization adds a Trimethylsilyl (TMS) group [-Si(CH
-
Native Analyte: CH
-O-(CH ) -O-TMS (MW ~162) -
d3-IS: CD
-O-(CH ) -O-TMS (MW ~165)
The primary fragmentation involves alpha-cleavage at the ether oxygen. The diagram below details why m/z 45 and m/z 48 are the ideal quantification ions.
Figure 2: Fragmentation pathway showing the conservation of the deuterated methyl group in the quantification ion.
Calculation
Calculate the Response Ratio (
Plot
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Moisture in Derivatization | Ensure pyridine and glassware are anhydrous; water hydrolyzes TMS reagents. |
| Peak Tailing | Active Sites in Liner | Replace inlet liner with deactivated wool; trim column. |
| "Crosstalk" (Signal in Blank) | Impure IS | Verify isotopic purity of IS. If <99% D, unlabeled 3-MP will cause false positives. |
| m/z 73 Interference | TMS Fragment | The trimethylsilyl cation (m/z 73) is ubiquitous. Do not use it for quantification. |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2003). Glycol Ethers: Method 2554. NIOSH Manual of Analytical Methods (NMAM).[8]
-
International Organisation of Vine and Wine (OIV). (2015). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. Method OIV-MA-AS315-15.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Glycol Ethers.
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 3-methoxypropane-1,2-diol and cycli diglycerols (by-products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study | OIV [oiv.int]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
Technical Guide: Isotope Dilution Analysis of 3-Methoxy-1-propanol using 3-(Methoxy-d3)-1-propanol
Content Type: Application Note & Standard Operating Protocol (SOP) Analyte: 3-Methoxy-1-propanol (CAS: 1589-49-7) Internal Standard: 3-(Methoxy-d3)-1-propanol (Stable Isotope Labeled)
Abstract & Scope
This technical guide details the quantification of 3-Methoxy-1-propanol (MP) , a solvent metabolite and pharmaceutical impurity, using its deuterated analog 3-(Methoxy-d3)-1-propanol (MP-d3) .
While MP is structurally simple, its high polarity and volatility present challenges for trace analysis. This guide prioritizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects, extraction efficiency, and ionization suppression. Two validated workflows are presented:
-
GC-MS (Silylation): The gold standard for sensitivity and peak symmetry.
-
LC-MS/MS (APCI/ESI): Alternative for aqueous biological matrices.
Introduction: The IDMS Principle
Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for quantitative analysis. By spiking the sample with a known concentration of the stable isotope MP-d3 prior to sample preparation, the internal standard (IS) behaves nearly identically to the analyte throughout extraction and ionization.
Why 3-(Methoxy-d3)-1-propanol?
-
Co-elution: MP-d3 co-elutes with MP, experiencing the exact same matrix suppression or enhancement in the ion source.
-
Mass Shift (+3 Da): The
group provides a distinct mass spectral signature ( shift) that eliminates cross-talk between the analyte and standard channels.
Protocol A: GC-MS Analysis (Derivatized)
Rationale: Native MP exhibits peak tailing on non-polar columns due to hydroxyl hydrogen bonding. Silylation using BSTFA converts MP to its Trimethylsilyl (TMS) ether, improving volatility, peak shape, and detection limits.
Materials[1][2][3][4][5][6]
-
IS: 3-(Methoxy-d3)-1-propanol.[6]
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine and Dichloromethane (DCM).
Sample Preparation Workflow
-
Spike: Add 50 µL of MP-d3 working solution (10 µg/mL) to 1 mL of Sample.
-
Dry: Evaporate to dryness under Nitrogen stream (gentle flow, <40°C) or use azeotropic drying if aqueous.
-
Reconstitute: Add 100 µL Anhydrous Pyridine.
-
Derivatize: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: Vortex and heat at 60°C for 30 minutes.
-
Dilute: Add 850 µL Dichloromethane (to reach 1 mL final volume).
-
Inject: 1 µL into GC-MS.
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless (or Split 1:10 for high conc.), 250°C |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 230°C, 70 eV |
SIM Acquisition (Selected Ion Monitoring)
The TMS derivatization adds a mass of 72 Da (
-
MP-TMS (MW ~162):
-
Target Ion: 147 (
, loss of methyl from silicon). -
Qualifier Ions: 89 , 59 .
-
-
MP-d3-TMS (MW ~165):
-
Target Ion: 150 (
). -
Qualifier Ions: 92 , 62 .
-
Workflow Visualization
Figure 1: GC-MS Silylation Workflow for 3-Methoxy-1-propanol.
Protocol B: LC-MS/MS Analysis
Rationale: For aqueous samples where drying is problematic (loss of volatile analyte), LC-MS is preferred. However, small alcohols ionize poorly in standard ESI. APCI (Atmospheric Pressure Chemical Ionization) is recommended, or ESI with ammonium adduct promotion.
Mobile Phase & Column[12]
-
Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) to retain polar alcohols.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (promotes
or ). -
Mobile Phase B: Acetonitrile.[7]
MS/MS Transitions (MRM)
Ionization Mode: Positive (APCI preferred over ESI).
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| MP (Analyte) | 91.1 | 59.1 | 10-15 | Loss of |
| 91.1 | 41.1 | 20 | Propyl backbone | |
| MP-d3 (IS) | 94.1 | 62.1 | 10-15 | Loss of |
Note: If signal is low, monitor the Ammonium adduct
LC-MS Logic Diagram
Figure 2: LC-MS/MS Triple Quadrupole Logic for MP Quantification.
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," adhere to these acceptance criteria based on FDA Bioanalytical Method Validation Guidance.
| Validation Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | CV < 15% (CV < 20% at LLOQ). |
| Recovery | Consistent recovery of MP and MP-d3 across 3 concentration levels. |
| Matrix Effect | IS-normalized Matrix Factor (MF) should be close to 1.0. |
System Suitability Test (SST): Before every batch, inject a "Zero Sample" (Matrix + IS only).
-
Requirement: No interference at the analyte retention time > 20% of the LLOQ response. This proves the purity of the MP-d3 standard (no contribution to native signal).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.). 3-Methoxy-1-propanol Compound Summary. National Library of Medicine. [Link]
-
NIST. (n.d.). Isotope Dilution Mass Spectrometry. National Institute of Standards and Technology. [Link]
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲氧基-1-丙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methoxy-1-Propanol or 3-Methoxy-1-Propanol Manufacturers, with SDS [mubychem.com]
- 4. 137150500 [thermofisher.com]
- 5. 3-Methoxy-1-propanol | CAS#:1589-49-7 | Chemsrc [chemsrc.com]
- 6. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
Application Note: Precision Deuteration with 3-(Methoxy-d3)-1-propanol
Abstract
This guide details the application of 3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) as a strategic building block in drug discovery.[1] The terminal methoxy group (
Technical Profile & Handling
3-(Methoxy-d3)-1-propanol acts as a stable, isotopic linker.[1] Unlike labile exchangeable protons (e.g.,
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Chemical Structure | Primary alcohol handle for conjugation.[1] | |
| Molecular Weight | 93.14 g/mol | +3.02 Da shift vs. unlabeled analog.[1] |
| Isotopic Enrichment | Critical for MS internal standards to avoid "M+0" interference.[1] | |
| Boiling Point | ~150–152 °C | High boiling point allows for elevated reaction temps.[1] |
| Solubility | Miscible in Water, DCM, THF | Versatile for both aqueous assays and organic synthesis. |
| Storage | 2–8 °C, Hygroscopic | Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1] |
The Deuterium Switch: Mechanism of Action
The primary utility of this reagent is to block
Kinetic Isotope Effect (KIE)
The carbon-deuterium (
-
Bond Dissociation Energy:
bonds are ~1.2–1.5 kcal/mol stronger than .[1] -
Outcome: Breaking the
bond requires a higher activation energy ( ). If this cleavage is the Rate-Determining Step (RDS), the metabolic rate ( ) is significantly slower than the non-deuterated rate ( ), typically yielding a KIE ( ) of 2–7.
Visualization: Metabolic Pathway & KIE
The following diagram illustrates the divergence in metabolic fate between the proteo- (H) and deutero- (D) analogs.
Figure 1: The "Deuterium Switch" mechanism.[1] The strong C-D bond raises the activation energy for CYP450 oxidation, shunting the drug away from clearance and extending half-life.
Protocol A: Synthesis of Deuterated Ligands (Mitsunobu Coupling)
This protocol describes attaching 3-(methoxy-d3)-1-propanol to a phenol-containing drug scaffold.[1] The Mitsunobu reaction is preferred over alkyl halides because it operates under mild, neutral conditions, preserving sensitive functional groups on the drug scaffold.
Reagents:
-
Alcohol: 3-(Methoxy-d3)-1-propanol (1.2 equiv)[1]
-
Nucleophile: Phenol-containing Drug Scaffold (1.0 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[1][3] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1][3]
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with the Drug Scaffold (1.0 eq),
(1.5 eq), and 3-(Methoxy-d3)-1-propanol (1.2 eq). -
Solvation: Add anhydrous THF (10–15 mL per gram of substrate) under an inert atmosphere (
or Ar). Stir until dissolved. -
Cooling: Cool the mixture to 0 °C using an ice bath. Rationale: Controls the exothermic formation of the betaine intermediate.
-
Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes.
-
Critical Control: The solution will turn yellow/orange. Ensure the temperature remains <5 °C during addition to prevent side reactions (e.g., hydrazine formation).
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–16 hours. Monitor by TLC or LC-MS.[1]
-
Quench & Workup:
-
Purification: The primary byproduct is triphenylphosphine oxide (
).[1][3] Remove via flash chromatography (silica gel).[1]-
Tip: If separation is difficult, use polymer-supported
in the initial reaction to allow removal by simple filtration.
-
Protocol B: Comparative Metabolic Stability Assay
To validate the utility of the deuterated analog, a head-to-head comparison of Intrinsic Clearance (
Materials:
-
Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.
Workflow:
-
Pre-Incubation:
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.
-
Calculation:
Interpretation:
A statistically significant decrease in
Bioanalytical Application (LC-MS/MS)
Beyond drug design, 3-(Methoxy-d3)-1-propanol is essential for synthesizing Internal Standards (IS) .
-
Role: An IS corrects for variability in extraction efficiency and matrix effects (ion suppression/enhancement) in bioanalysis.
-
Requirement: The IS must co-elute with the analyte but be mass-resolved.
-
Advantage: The
label provides a +3 Da mass shift.-
Caution: Ensure no "cross-talk" occurs. If the natural abundance of the analyte's M+3 isotope is high (e.g., in chlorinated compounds), a
shift may be insufficient. In such cases, synthesize a "double" analog or use a different linker to achieve Da.
-
LC-MS/MS Workflow Diagram
Figure 2: Bioanalytical workflow using the deuterated analog as an Internal Standard to ensure accurate quantitation.
References
-
Gant, T. G. (2014).[1][4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[5] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Guengerich, F. P. (2017).[1] Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 569–576. [Link][1]
-
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][4][6][7] Chemical Reviews, 109(6), 2551–2651.[1] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link][1]
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
quantitative NMR (qNMR) using deuterated standards
Application Note: High-Precision Quantitative NMR (qNMR) using Deuterated Internal Standards
Executive Summary
Quantitative NMR (qNMR) has evolved from a structural elucidation tool to a primary ratio method for purity determination, recognized by the USP, Ph. Eur., and ISO 24583.[1] Unlike chromatography, qNMR does not require a reference standard of the same analyte; it relies on the fundamental proportionality between signal integration and molar concentration.
This guide focuses on a specific, high-precision subset of qNMR: the use of Deuterated Internal Standards (ISTDs) . While non-deuterated standards (e.g., Maleic Acid) are common, deuterated standards (e.g., TSP-
Technical Principles & Causality
The Primary Ratio Principle
qNMR relies on the fact that the integrated signal intensity (
Where:
- : Purity (mass fraction)[2]
- : Integral area[2]
-
: Number of protons (e.g., 9 for the TMS group in TSP-
) - : Molecular weight[3]
- : Mass weighed
- : Analyte
- : Internal Standard
Why Deuterated Standards? (The "Stealth" Advantage)
In complex pharmaceutical mixtures, finding a "silent" region in the spectrum to place an internal standard is difficult.
-
Standard Scenario: Using Maleic Acid adds a singlet at ~6.0 ppm. However, if your drug has olefinic protons, they might overlap.
-
Deuterated Scenario (e.g., TSP-
): Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4.-
The propyl chain is deuterated (
H), making it invisible in the H spectrum. -
The only visible signal is the sharp singlet of the trimethylsilyl group at 0.0 ppm.
-
Benefit: You get a robust quantification reference without adding spectral clutter (aliphatic noise) that could obscure analyte impurities.
-
Selection of Deuterated Internal Standards
The choice of standard dictates the accuracy of the experiment. It must be soluble, stable, and spectrally distinct.[2][3][4]
| Standard | Full Name | Solvent Compatibility | Shift ( | Application |
| TSP- | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | 0.00 ppm | Gold Standard for aqueous/polar analytes. | |
| DSS- | Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 | 0.00 ppm | Alternative to TSP; less pH sensitive. | |
| BTMSB- | 1,4-Bis(trimethylsilyl)benzene-d4 | ~0.25 ppm | Non-polar organic molecules. | |
| TMSP- | 3-(trimethylsilyl)propionic acid-d4 | 0.00 ppm | Acidic form of TSP; used when pH adjustment is needed. |
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating , meaning the data collected includes checks (like T1 measurement) that confirm the quality of the result.
Step 1: Metrological Weighing (The Critical Error Source)
The uncertainty in weighing is often the largest contributor to qNMR error.
-
Use a microbalance (readability
mg).[3] -
Target a 1:1 molar ratio between the Analyte and Standard protons being integrated.
-
Anti-Static Protocol: Use an ionizing bar or U-electrode to discharge static on the vial/spatula.
-
Buoyancy Correction: Correct for air buoyancy density if aiming for
uncertainty.
Step 2: Sample Preparation
-
Weigh the Internal Standard (ISTD) and Analyte into the same HPLC vial or volumetric flask (Gravimetric preparation is preferred over Volumetric).
-
Add the appropriate deuterated solvent (e.g.,
or DMSO- ). -
Vortex until fully dissolved. Visual Check: Ensure no particulates remain.
-
Transfer
to a high-precision NMR tube (5mm).
Step 3: Acquisition Parameters (The "5xT1" Rule)
To ensure >99.3% magnetization recovery (quantitative accuracy), the relaxation delay must be sufficient.
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Avoid NOESY/presaturation sequences that distort peak intensities.
-
Temperature: Controlled (e.g., 298 K) and equilibrated for 5 mins.
-
Spinning: OFF (prevents spinning sidebands).
-
C Decoupling: ON (optional, removes
C satellites for cleaner integration, but requires careful heating management). -
T1 Measurement (Mandatory Validation):
-
Run a quick Inversion Recovery experiment (t1ir).
-
Calculate
for the slowest relaxing signal of interest (usually the ISTD methyls). -
Set Relaxation Delay (D1):
. (Typically D1 = 30s to 60s).
-
-
Excitation Pulse:
(maximizes signal) or (if T1 is extremely long, but is preferred for qNMR). -
Spectral Width (SW): Wide enough to cover all signals + baseline (e.g., 20 ppm).
-
Scans (NS): Minimum 16 (for phase cycling), typically 64 or 128 to achieve S/N > 150:1.
Step 4: Processing & Integration
-
Zero Filling: Fill to at least 64k or 128k points to define peak shape.
-
Apodization: Exponential multiplication (LB = 0.3 Hz) is standard. Avoid strong Gaussian functions that alter area ratios.
-
Phase Correction: Manual is required. Automated phasing often fails at the baseline level.
-
Baseline Correction: Polynomial (order 1 or 2). Critical: The baseline must be flat 100 Hz on either side of the peak.
-
Integration:
-
Define regions manually.
-
Include
C satellites in the integral (unless C decoupled). -
Bias Check: Integrate a region of noise; it should be zero.
-
Visualization: qNMR Workflow
The following diagram outlines the critical decision paths and workflow for high-precision qNMR.
Caption: Figure 1. Self-validating qNMR workflow emphasizing the critical T1 relaxation check and gravimetric preparation steps.
Validation & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Inaccurate Integral | Ratio varies with D1 delay | Increase D1 to | |
| Baseline Distortion | "Smiley" or "Frown" baseline | Dead time / Filter | Apply backward linear prediction (LPC) to first few points; Manual phase correction. |
| Phasing Issues | Peaks asymmetrical | Frequency dependent phase | Adjust 0th and 1st order phase manually. Do not rely on apk (auto-phase). |
| Water Signal | Huge peak at 4.7 ppm | Hygroscopic solvent | Use |
References
-
ISO 24583:2022. Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds.[1] International Organization for Standardization.[1] Link
-
NIST (National Institute of Standards and Technology). Primary Standard for Quantitative NMR (Benzoic Acid). NIST PS1 Application Note. Link
-
Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.Link
-
Jeol. Let's try doing quantitative NMR - Application Note.Link
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).Link
Sources
Application Note: Metabolic Pathway Tracing with Deuterium-Labeled Compounds
[1][2]
Abstract
Metabolic flux analysis (MFA) has traditionally relied on Carbon-13 (
Theoretical Foundation: The Deuterium Advantage & Physics
The Mass Shift and Detection
Deuterium introduces a mass shift of +1.006277 Da per atom.[2] Unlike
-
Mass Spectrometry (MS): Detected as mass isotopomer shifts (M+1, M+2, etc.).[2]
-
NMR:
H-NMR allows for position-specific isotopomer analysis (PSIA) without complex coupling patterns seen in C-NMR.
The Kinetic Isotope Effect (KIE) – Feature or Bug?
The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy.[2] This results in the Kinetic Isotope Effect (KIE) , where reactions involving C-D bond cleavage are significantly slower (Primary KIE
-
Impact on Tracing: If the rate-limiting step of a pathway involves breaking a C-D bond in your tracer, the observed metabolic flux will be artificially suppressed.[2]
-
The Solution: Use tracers where the label is either:
-
Retained: (e.g., measuring accumulation of a product).
-
Passively Incorporated: (e.g.,
H O labeling). In H O studies, the label enters via rapid solvent equilibration (hydration/dehydration reactions) and does not rely on breaking a C-D bond in a rate-limiting substrate.[2]
-
Experimental Strategy: De Novo Lipogenesis (DNL) using H O[6]
This protocol describes the measurement of de novo fatty acid synthesis. Unlike
Pathway Visualization
The following diagram illustrates how Deuterium from body water incorporates into the fatty acid backbone.[2]
Caption: Deuterium incorporation into Palmitate. D atoms enter via the Acetyl-CoA pool and NADPH reduction steps during chain elongation.
Detailed Protocol: H O Labeling for Lipid Flux
Objective: Quantify Fractional Synthesis Rate (FSR) of Palmitate in cultured cells or plasma.
Materials
-
Tracer: Deuterium Oxide (99.9% D, Sigma-Aldrich).
-
Quenching: Ice-cold PBS.
-
Extraction: Chloroform, Methanol (MS Grade).[2]
-
Derivatization: 2% H
SO in Methanol, Hexane. -
Internal Standard: C17:0 or C19:0 Fatty Acid (non-endogenous).[2]
Workflow Steps
| Step | Phase | Action | Critical Technical Note |
| 1 | Labeling | Add D | Do not exceed 10% D |
| 2 | Quenching | Aspirate media.[2] Wash cells 2x with ice-cold PBS.[2] | Rapid washing removes bulk D |
| 3 | Lysis | Add 500 µL Methanol/Water (1:1). Scrape cells.[2] | |
| 4 | Extraction | Bligh-Dyer Method: Add Chloroform (250 µL) and Water (250 µL).[2] Vortex. Centrifuge 3000xg. | Collect the lower organic phase (contains lipids).[2] |
| 5 | Derivatization | Evaporate chloroform under N | Converts Fatty Acids to FAMEs (Fatty Acid Methyl Esters) for GC-MS volatility.[2] |
| 6 | Extraction | Add 500 µL Hexane + 100 µL sat. NaCl.[2] Vortex/Spin. | Collect upper Hexane layer.[2] |
| 7 | Analysis | Inject 1 µL into GC-MS (Splitless mode). | Monitor SIM ions for Palmitate (m/z 270-290).[2] |
GC-MS Configuration (Agilent 5977 or similar)
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Raw ion counts must be corrected for natural abundance (Carbon-13) before calculating deuterium enrichment.[2]
Formula for Fractional Synthesis Rate (FSR):
- : Excess Molar Enrichment of the fatty acid (calculated from MID).
- : Enrichment of the body water/media (measured via acetone exchange or separate assay).[2][3]
-
: The maximum number of exchangeable hydrogens.[2]
-
Note: For Palmitate (C16),
(experimentally determined value, not just stoichiometric count, due to exchange factors).[2]
-
Calculating Enrichment (Example Data)
| Isotopomer | Raw Intensity | Corrected % (MID) |
| M+0 (270) | 1,000,000 | 85.0% |
| M+1 (271) | 150,000 | 12.5% |
| M+2 (272) | 20,000 | 2.5% |
Interpretation: A shift toward M+1/M+2 indicates active de novo synthesis.[2] If M+0 remains >98%, the pathway is inactive or the incubation time was insufficient.[2]
Troubleshooting & Best Practices
The "Back-Exchange" Trap
In LC-MS, deuterium on labile positions (-OH, -NH, -SH) exchanges with protons in the mobile phase (H
-
Risk: You lose the label before detection.[2]
-
Mitigation:
Experimental Validation Workflow
Use this logic flow to validate your tracer experiment.
Caption: Validation logic for D2O tracing experiments. M+1 detection is the critical Go/No-Go gate.[2]
References
-
Hellerstein, M. K., et al. (1991).[2][4][5] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 87(5), 1841–1852.[2] Link
-
Antoniewicz, M. R. (2013).[2]
C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. Link -
Diraison, F., et al. (1997).[2][6] Measuring lipogenesis and cholesterol synthesis in humans with deuterated water. Journal of Mass Spectrometry, 32(1), 81-86.[6] Link
-
Zhang, Y., et al. (2017).[2] Quantifying metabolic fluxes with
H-labeled nutrients. Nature Protocols, 12, 142–160.[2] Link
Sources
- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Free and esterified fatty acid and cholesterol synthesis in adult malesand its effect on the doubly-labelled water method | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. escholarship.org [escholarship.org]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Deuterated Compounds in Pharmacokinetic Studies
Executive Summary
The strategic incorporation of deuterium (
Mechanism of Action: The Deuterium Advantage
The Primary Kinetic Isotope Effect (KIE)
The fundamental utility of deuteration lies in the Primary Kinetic Isotope Effect . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus (one proton + one neutron) compared to protium.
-
Zero-Point Energy (ZPE): Deuterium has a lower vibrational frequency, resulting in a lower ZPE.
-
Activation Energy (
): Because the ground state (ZPE) of the C-D bond is lower, the energy required to reach the transition state for bond cleavage is higher. -
Metabolic Impact: Rate-limiting steps in oxidative metabolism (e.g., CYP450-mediated hydroxylation or
-dealkylation) involving C-D bond breakage are significantly slowed.
Quantitative Insight:
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reaction Rate (
Metabolic Switching
Deuteration does not merely slow metabolism; it can redirect it. By blocking a primary "soft spot" (a site prone to rapid oxidation), metabolism may be shunted toward a slower, secondary pathway. This "metabolic switching" can:
-
Increase the half-life (
) of the parent drug.[1] -
Maintain therapeutic exposure with lower dosing frequency.
Visualization: Mechanism & Workflow
Diagram 1: The Kinetic Isotope Effect & Metabolic Shunting
This diagram illustrates how deuteration raises the activation energy barrier, blocking specific CYP450 pathways.
Caption: Deuteration increases activation energy (Ea), significantly slowing the primary metabolic route (
Application Note: Strategic Deuteration in Drug Design
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine is the first FDA-approved deuterated drug (2017).[1][4] It is a deuterated form of tetrabenazine, a VMAT2 inhibitor for Huntington’s chorea.[5][6]
-
The Problem: Tetrabenazine is rapidly metabolized by CYP2D6 via
-demethylation, leading to high peak concentrations ( ) causing adverse events (sedation, akathisia) and a short half-life requiring frequent dosing.[5] -
The Solution: Replacing six hydrogen atoms with deuterium at the two methoxy groups (
). -
The Result: The rate of
-demethylation was reduced. This blunted the spikes and extended the half-life, allowing for twice-daily dosing with improved tolerability compared to the thrice-daily non-deuterated regimen.
Data Comparison:
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Impact |
|---|
| Half-life (
Case Study: Donafenib
Donafenib is a trideuterated derivative of sorafenib, approved in China for hepatocellular carcinoma.[2]
-
Modification: Deuteration of the
-methyl group. -
Outcome: Improved pharmacokinetic stability and higher plasma exposure compared to sorafenib, leading to superior overall survival in clinical trials.[2][9]
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the Intrinsic Clearance (
Materials
-
Test Compounds: Protio-drug and Deuterio-drug (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Experimental Procedure
-
Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final conc.) and phosphate buffer. Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution to stop metabolism and precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Transfer supernatant to HPLC vials.
-
Analysis: Analyze via LC-MS/MS (See Protocol 2). Monitor the disappearance of the parent compound.
Data Analysis
-
Plot
vs. Time. -
Calculate the slope (
) of the linear regression. -
Half-life (
): -
Intrinsic Clearance (
): -
Validation: A significant decrease in
for the deuterated compound confirms the KIE.
Application Note: Deuterated Internal Standards (IS) in Bioanalysis
In LC-MS/MS bioanalysis, Stable Isotope Labeled (SIL) IS are the "gold standard" for correcting matrix effects, extraction efficiency, and ionization variability.
Why Deuterium?
-
Co-Elution: Deuterated IS co-elutes (or elutes very closely) with the analyte, experiencing the exact same matrix suppression/enhancement at the ion source.
-
Mass Discrimination: It provides a distinct mass channel (M+n) for detection.
Critical Selection Criteria
-
Mass Shift: Minimum +3 Da (ideally +4 to +6 Da) to avoid interference from the natural isotopic abundance (
C) of the analyte. -
Stability: Deuterium must be placed on non-exchangeable positions (e.g., aromatic rings, alkyl chains). Avoid acidic protons (e.g., -OH, -NH, -SH) where D/H exchange occurs rapidly in solution.
-
Isotopic Purity: High isotopic purity (>99% D) is required to prevent "cross-talk" (unlabeled IS contributing to the analyte signal).
Protocol 2: LC-MS/MS Bioanalytical Method Validation
Objective: Validate a quantitative method using a deuterated Internal Standard.
Workflow
-
IS Spiking: Add the Deuterated IS (at a fixed concentration, e.g., 100 ng/mL) to every sample (Standards, QCs, Blanks, Unknowns) before extraction.
-
Sample Extraction: Perform Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE). The IS compensates for any recovery loss here.
-
LC Separation:
-
Note on Retention Time: Deuterated compounds may elute slightly earlier than protio-analogs on Reverse Phase columns (deuterium is slightly less lipophilic). Ensure the window captures both.
-
-
MS Detection:
-
Analyte Transition: Precursor
Product Fragment. -
IS Transition: Precursor
Product Fragment (corresponding deuterated fragment).
-
Diagram 2: Deuterated Drug Development Workflow
Caption: Workflow for identifying metabolic soft spots, synthesizing deuterated analogs, and validating candidates via in vitro/in vivo screening.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (Austedo) Prescribing Information. U.S. Food and Drug Administration.[1][4][10] Link
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 100-119. Link
-
Qin, S., et al. (2021).[2][11] Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial. Journal of Clinical Oncology, 39(27), 3002-3011. Link
-
Stokvis, E., et al. (2005). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis Using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Donafenib May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. fda.gov [fda.gov]
- 11. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 3-(Methoxy-d3)-1-propanol
Abstract
This guide outlines a validated analytical framework for determining the chemical and isotopic purity of 3-(Methoxy-d3)-1-propanol (
Introduction & Physicochemical Profile
3-(Methoxy-d3)-1-propanol is the trideuterated analog of 3-methoxy-1-propanol. In drug development, it serves as a stable isotope-labeled linker or metabolite standard. The critical quality attributes (CQAs) are Chemical Purity (absence of 1,3-propanediol and non-deuterated starting materials) and Isotopic Enrichment (atom % D).
Table 1: Compound Specifications
| Property | Specification / Value |
| Compound Name | 3-(Methoxy-d3)-1-propanol |
| CAS Number | 1589-49-7 (Unlabeled Parent) |
| Molecular Formula | |
| Molecular Weight | 93.14 g/mol (vs. 90.12 g/mol for d0) |
| Boiling Point | 150–152 °C (lit.[1][2] for d0) |
| Density | ~0.942 g/mL |
| Solubility | Miscible with Water, Methanol, DMSO, Chloroform |
| Key Impurities | 1,3-Propanediol, 3-Chloro-1-propanol, Methanol-d3 |
Analytical Strategy Overview
The following workflow illustrates the logic for complete characterization. Chemical purity must be established before isotopic purity to prevent impurity signals from skewing enrichment calculations.
Figure 1: Step-wise analytical decision tree ensuring sample integrity before expensive isotopic analysis.
Method 1: Chemical Purity by GC-FID
Rationale: The hydroxyl and ether functionalities make this compound polar. A polyethylene glycol (PEG) stationary phase (e.g., DB-Wax) is superior to non-polar columns (DB-5) for separating the target alcohol from potential diol impurities like 1,3-propanediol.
Chromatographic Conditions[1][2][4][5][6]
-
Instrument: Agilent 7890B GC or equivalent with FID.
-
Column: DB-Wax UI (or ZB-Wax),
. -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250 °C. Split ratio 50:1.
-
Detector (FID): 260 °C.
: 30 mL/min, Air: 400 mL/min. -
Injection Volume: 1.0 µL.
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 50 | 2.0 |
| Ramp 1 | 10 | 220 | 5.0 |
| Total Run Time | ~24 min |
System Suitability & Calculations
-
Blank Run: Inject pure solvent (Methanol or DCM) to ensure no carryover.
-
Resolution: The resolution (
) between 3-(Methoxy-d3)-1-propanol and 1,3-propanediol (common impurity) must be . -
Calculation: Use Area Normalization (% Area).
Note: Correct for water content (from Method 3) if absolute assay is required.
Method 2: Isotopic Purity & Structure by H-NMR
Rationale: Proton NMR is the definitive method for calculating deuterium enrichment. In the unlabeled parent, the methoxy group (
Sample Preparation[2][5][6][7][8]
-
Solvent:
(Chloroform-d) is preferred to prevent hydroxyl proton exchange broadening, though is acceptable if resolution is poor. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters[1][2][5]
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1):
seconds (Critical for qNMR to ensure full relaxation of protons). -
Scans: 16–32.
Spectral Analysis & Logic
Expected Signals (Non-Deuterated Parent):
-
: Singlet,
ppm (Integral = 3H). -
: Triplet,
ppm (Integral = 2H). -
: Triplet,
ppm (Integral = 2H). -
: Quintet,
ppm (Integral = 2H).
Expected Signals (3-(Methoxy-d3)-1-propanol):
-
The Singlet at 3.35 ppm must be ABSENT or minute.
-
The backbone signals (2, 3, 4) remain but may show slight chemical shift changes due to the deuterium isotope effect.
Calculation of Isotopic Enrichment (%D)
To calculate enrichment, normalize the integral of a stable backbone signal (e.g., the central methylene at 1.8 ppm) to 2.00.
Example: If the backbone
Method 3: Identity Verification by GC-MS
Rationale: Confirms the mass shift (
Fragmentation Logic
-
Parent (d0): MW 90.[2] Primary fragments:
31 ( ), 45 ( ). -
Target (d3): MW 93.
-
Fragment A: Loss of
(31) .-
Mass:
. -
Observation: Shift from 59 (d0) to 62 (d3).
-
-
Fragment B: Loss of
(34) .-
Mass: 59.
-
Observation: This fragment remains unchanged, confirming the alkyl chain is not deuterated.
-
-
Protocol
-
Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 30–200 amu.
-
Acceptance Criteria: Molecular ion
93 (weak) or 92. Base peak shifts consistent with localization.
Reference List
-
Synthesis and Impurity Profile of 3-Methoxy-1-propanol : Patent US6100433A - Process for preparing 3-methoxy-1-propanol. Describes the reaction of 1,3-propanediol with methyl chloride and common impurities like 1,3-propanediol and dimethoxypropane.[3][4] 3[2][5][3][4][6][7]
-
General Deuterium Purity Analysis : Analytical Characterization of Deuterated Compounds - ResolveMass Laboratories. Discusses the necessity of combining NMR and GC-MS for isotopic purity >99%. 5[2][5][3][4][6][7]
-
Quantitative NMR (qNMR) for Isotope Abundance : Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR - PubMed. Validates the use of proton NMR integrals for calculating enrichment. 7[1][2][5][3][4][6][7]
-
Physical Properties of Parent Compound : PubChem CID 74116 (3-Methoxy-1-propanol) - Provides boiling point (150-153°C) and density data used to establish GC parameters. 1[2][5][3][4][6][7]
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-1-Propanol or 3-Methoxy-1-Propanol Manufacturers, with SDS [mubychem.com]
- 3. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 4. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with water contamination in deuterated solvents
Technical Support Center: Deuterated Solvent Contamination
Subject: Troubleshooting Water Contamination & Proton Exchange in NMR Solvents Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Introduction
Welcome to the Spectroscopy Technical Support Center. As analytical scientists, we often treat deuterated solvents as mere carriers, but they are active chemical reagents. Water contamination is not just a cosmetic baseline issue; it is the primary source of integration errors, phase artifacts, and the "disappearance" of critical analyte signals via proton exchange.
This guide is structured to move you from Diagnosis to Remediation using field-validated protocols.
Module 1: Diagnosis & Identification
User Query: "I have an unassigned peak in my spectrum. How do I confirm if it is water?"
Water does not appear at a fixed position; its chemical shift (
Reference Data: Water Chemical Shifts ( ppm)
Data grounded in Fulmer et al. (2010) standards.[1]
| Solvent | Peak Character | Notes | |
| Chloroform-d ( | 1.56 | Sharp Singlet | Shifts downfield with concentration. |
| Acetone-d6 | 2.84 | Broad Singlet | Often overlaps with solvent satellite signals. |
| DMSO-d6 | 3.33 | Broad | Strong H-bonding; very hygroscopic. |
| Methanol-d4 ( | 4.87 | Sharp Singlet | Temperature dependent. |
| Deuterium Oxide ( | 4.79 | Sharp | pH dependent. |
| Acetonitrile-d3 | 2.13 | Singlet | -- |
| Benzene-d6 | 0.40 | Broad | Upfield due to ring current shielding. |
Technical Note: In non-polar solvents (CDCl3, Benzene), the water peak position is concentration-dependent. As water concentration increases, H-bonding increases, shifting the peak downfield (higher ppm).
Visual Troubleshooting Logic
Figure 1: Decision matrix for identifying water vs. structural impurities.
Module 2: Impact on Data (Proton Exchange)
User Query: "My molecule has an -OH group, but the signal is missing or extremely broad. Is my synthesis wrong?"
Root Cause: This is likely Deuterium Exchange , not a synthesis failure.
If your solvent contains exchangeable deuterium (like
The Mechanism
-
Result 1: The analyte -OH signal vanishes.
-
Result 2: The HOD (water) signal grows larger.
-
Result 3: Splitting patterns (couplings to the OH) collapse.
Figure 2: The proton exchange mechanism causing signal loss in labile groups.
Solution: To see the -OH/-NH signal, switch to a polar aprotic solvent like DMSO-d6 or Acetonitrile-d3 . These solvents form hydrogen bonds with the solute, slowing the exchange rate enough to visualize the proton and often its coupling (e.g., a doublet for a primary alcohol).
Module 3: Physical Remediation (Drying)
User Query: "Can I just add molecular sieves to the tube to dry it?"
Guidance: Yes, but selection is critical . Using the wrong sieve type can catalyze decomposition or fail to dry the solvent.
Sieve Selection Protocol
Do NOT use 4A sieves for Acetone or Methanol.[2]
-
Acetone: 4A sieves are basic enough to catalyze the aldol condensation of acetone, creating diacetone alcohol impurities over time.
-
Methanol: Methanol molecules are small enough to enter 4A pores, competing with water for adsorption sites.
| Solvent | Recommended Sieve | Activation Required? |
| Acetone-d6 | 3A (Critical) | Yes |
| Methanol-d4 | 3A | Yes |
| Ethanol-d6 | 3A | Yes |
| DMSO-d6 | 4A | Yes |
| Chloroform-d | 4A | Yes |
| DCM-d2 | 4A | Yes |
Sieve Activation Workflow
Commercial sieves contain significant residual water. Using them "out of the bottle" often adds moisture to anhydrous solvents.
-
Bake: Heat sieves in an oven at 150°C for 12+ hours .
-
Vacuum: While hot, transfer to a flask and apply high vacuum (<0.1 mbar) at 180-200°C for 4 hours.
-
Cool: Cool under vacuum or argon.
-
Store: Store in a desiccator or glovebox.
Module 4: Acquisition Remediation (Pulse Sequences)
User Query: "My sample is valuable and already dissolved in wet solvent. I cannot dry it. How do I get a clean spectrum?"
Solution: Use Solvent Suppression (Presaturation).[3][4][5] This technique uses a low-power RF pulse to saturate the water signal specifically, nulling it out before the main acquisition pulse.
Standard Protocol: Presaturation (Bruker zgcppr / Varian presat)
Step 1: Determine Offset (O1)
-
Zoom into the water peak.
-
Place the cursor exactly on the center of the water peak.
-
Note the frequency offset (Hz) or chemical shift (ppm).[6] Set this as your O1 (or satfrq).
Step 2: Set Saturation Parameters
-
Power (satpwr / pl9): Start low. For Bruker, typically ~50-60 dB (attenuation mode) or ~10-20 mW. Too high will bleed into nearby signals.
-
Delay (d1): The relaxation delay must be long enough for saturation. Set d1 = 2.0 seconds.
Step 3: Execution & Fine Tuning
-
Run the experiment (zg).
-
Self-Validation: If the water peak is still huge, your O1 is off-center. If the signals next to water are disappearing, your power is too high.
Advanced: The "WATERGATE" Sequence
For samples where signals of interest are very close to the water peak (e.g., carbohydrates), Presaturation is too "blunt." Use the WATERGATE (Water Suppression by Gradient-Tailored Excitation) sequence. It uses gradients to dephase the water magnetization selectively while leaving nearby peaks intact.
References
-
Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Burum, D. P., & Ernst, R. R. (1980). Net polarization transfer via a J-ordered state for signal enhancement of low-sensitivity nuclei. Journal of Magnetic Resonance.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Molecular Sieve Info [bio.umass.edu]
- 3. Solvent Suppression – Presaturation – Shared Instrumentation Facility [wp.nyu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Minimizing Solvent Peak Interference in NMR
Welcome to the Advanced NMR Application Support Center. Ticket ID: NMR-SOLV-SUP-001 Subject: Optimizing Dynamic Range and Spectral Purity in High-Solvent Samples Assigned Specialist: Senior Application Scientist
Mission Statement
In modern NMR spectroscopy, the dynamic range problem is the primary adversary. When detecting millimolar analytes in 55 Molar water (or protonated organic solvents), the receiver gain (RG) is bottlenecked by the solvent signal. If the solvent peak is not effectively suppressed, the Analog-to-Digital Converter (ADC) fills with "noise" (solvent signal), leaving insufficient dynamic range to digitize your solute signals.
This guide provides a causal analysis of suppression techniques, decision frameworks for pulse sequence selection, and troubleshooting for common artifacts like radiation damping and saturation transfer.
Module 1: Strategic Method Selection
Choosing the wrong suppression technique is the most common source of experimental failure. Do not default to "Presaturation" for every sample. Use the decision matrix below to select the pulse sequence that matches your chemical constraints.
Decision Matrix: Pulse Sequence Selector
Figure 1: Logic flow for selecting the optimal solvent suppression pulse sequence based on analyte stability and chemical shift proximity.
Module 2: Technical Protocols & Causality
Protocol A: Presaturation (The Standard Workhorse)
-
Mechanism: A low-power continuous wave (CW) pulse is applied at the solvent frequency during the relaxation delay (d1). This equalizes the populations of the solvent's
and spin states, effectively zeroing the macroscopic magnetization ( ) before the hard read pulse. -
Why it fails: Saturation Transfer . If your analyte has protons (NH, OH) exchanging with the solvent, the saturation is transferred to your analyte, making it invisible.
Step-by-Step Configuration:
-
Determine O1: Acquire a standard 1H spectrum (zg30). Zoom into the solvent peak. Set O1 (carrier frequency) exactly on the center of the solvent peak.
-
Select Pulse Sequence: Load noesypr1d (1D NOESY with presaturation).
-
Note: We use the NOESY version over standard zgpr because the mixing time allows for better baseline characteristics.
-
-
Power Level (pl9): Set the presaturation power.
-
Standard: 50–60 dB (attenuation). Too high power (low dB) causes "bleaching" of nearby signals.
-
-
Relaxation Delay (d1): Set to at least
of the solvent (typically 2–4 seconds for H2O). -
Execution: Run rga (receiver gain adjustment). You should see a massive increase in RG compared to the non-suppressed experiment.
Protocol B: Excitation Sculpting (The "Clean" Method)
-
Mechanism: Uses a Double Pulsed Field Gradient Spin Echo (DPFGSE).[1] It selectively excites the solvent and dephases it using gradients, while refocusing the analyte signals.
-
Advantage: Does not rely on saturation. Therefore, it preserves exchangeable protons (NH/OH) visible in water.
Step-by-Step Configuration:
-
Select Pulse Sequence: Load zgesgp (Bruker) or equivalent.
-
O1 Optimization: Critical. The carrier must be exactly on water.
-
Gradient Shimming: Ensure high-quality shims. This method relies on gradient ratios; poor shimming will result in phase errors.
-
Pulse Calibration: The selective 180° pulse (shaped pulse) must be calibrated. Use the pulsecal routine or manually optimize p12 (selective pulse width) for minimum residual solvent signal.
Module 3: Troubleshooting & FAQs
Scenario 1: "I can't see my Amide (NH) peaks in protein samples."
Diagnosis: You are likely using Presaturation (zgpr). The Physics: Amide protons exchange with water protons on a millisecond timescale. By saturating the water, you are inadvertently saturating the Amides via Chemical Exchange Saturation Transfer (CEST) . Solution: Switch to WATERGATE (using the 3-9-19 module) or Excitation Sculpting .[1][2] These methods suppress water magnetization transversely without saturating the longitudinal reservoir, preserving the NH signals [1].
Scenario 2: "The solvent peak is broad, distorted, and impossible to phase."
Diagnosis: Radiation Damping .
The Physics: In high-Q probes (cryoprobes) with high-concentration samples (90% H2O), the massive solvent magnetization induces a current in the receiver coil. This current creates a secondary magnetic field (
-
Detune the Probe: Slightly detune the matching/tuning of the probe. This lowers the Q-factor, reducing the coupling between the sample and the coil.
-
Use Composite Pulses: Sequences utilizing composite pulses (like WET) are more robust against radiation damping than simple presaturation [2].
Scenario 3: "My baseline looks like a sine wave (Rolling Baseline)."
Diagnosis: Corrupted first data points in the FID, often due to the Group Delay of digital filters or intense solvent signal causing receiver recovery issues. Solution:
-
Post-Processing: Apply LPSVD (Linear Prediction Singular Value Decomposition) to the first few points of the FID to reconstruct the missing data.
-
Digital Filtering: Increase the digital filter width (if acquisition time allows) or apply a stronger backward linear prediction.
Module 4: Reference Data
Table 1: Residual Solvent Peaks (Chemical Shifts)
Use this table to distinguish solvent impurities from analyte peaks.
| Solvent | Proton (1H) Shift (ppm) | Multiplicity | Carbon (13C) Shift (ppm) | Interference Risk |
| Chloroform-d (CDCl3) | 7.26 | Singlet | 77.16 | Low |
| DMSO-d6 | 2.50 | Quintet | 39.52 | High (overlaps with alkyls) |
| Methanol-d4 | 3.31 | Quintet | 49.00 | Medium |
| Water (D2O) | 4.79 | Singlet | N/A | High (pH/Temp dependent) |
| Acetone-d6 | 2.05 | Quintet | 29.84 | Medium |
| Acetonitrile-d3 | 1.94 | Quintet | 1.32 | Low |
| Dichloromethane-d2 | 5.32 | Triplet | 53.84 | Low |
Data sourced from Gottlieb et al. [3] and Babij et al. [4]. Note: H2O shift is highly temperature and pH dependent.
References
-
Piotto, M., Saudek, V., & Sklenář, V. (1992). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 2(6), 661–665.
-
Smallcombe, S. H., Patt, S. L., & Keifer, P. A. (1995). WET Solvent Suppression and Its Applications to LC NMR and High-Resolution NMR Spectroscopy. Journal of Magnetic Resonance, Series A, 117(2), 295–303.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
stability of 3-(Methoxy-d3)-1-propanol in acidic or basic solutions
Technical Support Center: 3-(Methoxy-d3)-1-propanol Senior Application Scientist Desk | Reference ID: TS-D3-PROP-01
Introduction: Compound Profile & Stability Scope
Welcome to the technical guide for 3-(Methoxy-d3)-1-propanol . This deuterated primary alcohol is frequently used as an internal standard in mass spectrometry or as a metabolic probe. Users often worry about two distinct types of stability:
-
Chemical Stability: Will the molecule break apart (ether cleavage or alcohol dehydration)?
-
Isotopic Stability: Will the deuterium label (
) exchange with hydrogen in the solvent ( exchange)?
This guide addresses both, grounded in mechanistic organic chemistry.
Module 1: Stability in Acidic Solutions
Core Insight: Aliphatic ethers like the methoxy group are generally resistant to dilute acids at room temperature. However, they are not inert . Under specific conditions (strong acids, heat, nucleophilic counter-ions), the ether linkage will cleave.[1][2][3][4]
Mechanism of Failure (Acidic Ether Cleavage)
In acidic media, the ether oxygen is protonated to form an oxonium ion. This transforms the methoxy group into a good leaving group (methanol-d3).
-
Dilute Acids (HCl,
< 2M): Generally STABLE at room temperature. -
Strong/Nucleophilic Acids (HI, HBr, conc.[2]
): UNSTABLE . The presence of a strong nucleophile ( , ) facilitates cleavage, destroying the molecule and liberating the label as or .
Visualizing the Acidic Pathway
The following diagram illustrates the threshold between stability and degradation.
Figure 1: Acidic degradation pathway showing the critical role of nucleophiles and heat in ether cleavage.[2]
Troubleshooting & FAQs (Acidic)
Q: I see a new peak in my LC-MS after leaving the sample in 0.1% Formic Acid. Is the ether cleaving?
A: Unlikely. 0.1% Formic acid (pH ~2.7) is too weak to cleave an aliphatic ether at room temperature.
Diagnosis: Check for esterification . Primary alcohols react with carboxylic acids (like formic or acetic acid) to form esters over time.
Solution: Store samples in neutral solvents (Water/Acetonitrile) or analyze immediately. Do not store in acidic buffers for >24 hours.
Q: Can I use this compound in a reaction with HBr?
A: No. Hydrobromic acid (HBr) is a classic reagent for ether cleavage. It will strip the
group off the molecule, forming(volatile) and 1,3-propanediol.
Module 2: Stability in Basic Solutions
Core Insight: Aliphatic ethers are chemically inert to bases. The
Isotopic Integrity (The D3 Label)
Users often fear that the deuterium atoms on the methoxy group (
-
Fact: The
of an alpha-proton next to an ether oxygen is ~40-50. -
Result: Standard bases (NaOH, KOH, Carbonate) are too weak to deprotonate the methyl group. The
bonds are chemically locked and will not wash off.
Visualizing Isotopic Stability
Figure 2: Differential stability of the hydroxyl proton vs. the deuterated methyl group in basic media.
Troubleshooting & FAQs (Basic)
Q: My signal intensity dropped in 0.1 M NaOH. Did the molecule decompose?
A: No, but ionization changed. The molecule is chemically stable. However, at high pH, the primary alcohol (
) may partially deprotonate to the alkoxide.
Impact: Alkoxides often have different solubility or extraction coefficients than the neutral alcohol.
Fix: Neutralize the solution (pH 7) before extraction or injection.
Module 3: Summary Data & Protocols
Stability Reference Table
| Condition | Stability Rating | Primary Risk | Recommendation |
| Neutral (Water/MeOH) | ✅ Excellent | None | Preferred storage solvent. |
| Dilute Acid (0.1% FA) | ⚠️ Good | Esterification (Slow) | Analyze within 24h. Keep cold (4°C). |
| Strong Acid (HCl, H2SO4) | ❌ Poor | Dehydration / Cleavage | Avoid concentrated acids. |
| Base (NaOH, NH4OH) | ✅ Excellent | Alkoxide formation | Stable label. Neutralize before LC-MS. |
| Oxidizing Agents | ❌ Critical Failure | Oxidation to Acid | Avoid Peroxides/Permanganates. |
Protocol: Rapid Stability Check
If you suspect degradation in your specific matrix, perform this self-validating test:
-
Prepare: Spike compound into Solvent A (Neutral) and Solvent B (Your Test Condition).
-
Incubate: Hold both at room temperature for 4 hours.
-
Analyze: Run LC-MS.
-
Criteria:
-
If Peak Area (B) < 95% of (A)
Chemical Degradation . -
If Mass Shift (M-3) observed
Label Loss (Highly unlikely unless metal catalysts present).
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers - Cleavage mechanisms).
-
Sigma-Aldrich. (2024). 3-Methoxy-1-propanol Safety Data Sheet (SDS). (Provides physical properties and baseline stability data).
-
Werstiuk, N. H., & Ju, C. (1989). Hydrogen-deuterium exchange of ether-substituted aromatics. Canadian Journal of Chemistry. (Establishes stability of ether-adjacent C-H/C-D bonds in absence of metal catalysts).
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in Organic Chemistry. Chemical Reviews. (Mechanistic grounding for C-D bond stability).
Sources
Technical Support Center: 3-(Methoxy-d3)-1-propanol Purification Guide
Case ID: PUR-D3-PROPANOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification, Isolation, and Handling of 3-(Methoxy-d3)-1-propanol
Executive Summary
You are likely working with 3-(Methoxy-d3)-1-propanol (
The purification of this compound presents a specific "triad" of challenges:
-
Separation Physics: Removing the unreacted starting material (1,3-propanediol) and the over-alkylated byproduct (1,3-dimethoxypropane-d6).
-
Detection Limits: The molecule lacks a UV chromophore, making standard UV-Vis flash chromatography useless.
-
Isotopic Integrity: Preventing H/D exchange and moisture contamination.
This guide provides a self-validating workflow to achieve >98% chemical and isotopic purity.
Module 1: Gross Purification (Fractional Distillation)
Q: My crude reaction mixture is a viscous oil. How do I separate the product from the starting diol?
A: Fractional distillation is the most effective method due to the significant boiling point (
Thermodynamic Profile (Boiling Point Data)
The deuterated analog will exhibit physical properties nearly identical to the non-deuterated standard. Use these values to guide your cuts:
| Component | Structure | Boiling Point (Atm) | Boiling Point (Vacuum ~10 mmHg)* | Status |
| 1,3-Dimethoxypropane-d6 | ~106 °C | ~25-30 °C | Fore-run (Discard) | |
| 3-(Methoxy-d3)-1-propanol | ~150-153 °C | ~60-65 °C | Target | |
| 1,3-Propanediol | ~214 °C | ~110-115 °C | Pot Residue |
*Vacuum boiling points are estimated using the Clausius-Clapeyron relation. Always monitor head temperature.
Distillation Protocol
-
Setup: Use a short-path distillation head with a Vigreux column to prevent entrainment of the high-boiling diol.
-
Vacuum: Apply high vacuum (<10 mmHg). Heating this ether-alcohol to >150°C at atmospheric pressure risks oxidation or thermal decomposition.
-
The Cuts:
-
Cut 1 (Volatiles): Collect everything distilling below 40°C (10 mmHg). This is your over-methylated bis-ether.
-
Cut 2 (Target): The temperature will stabilize around 60-65°C (10 mmHg). Collect this fraction.
-
Stop Condition: When the temperature spikes toward 100°C, stop. The residue is the unreacted diol.[1]
-
Visual Logic: The Distillation Decision Tree
Figure 1: Thermal separation logic based on boiling point differentials.
Module 2: Fine Purification (Chromatography)
Q: I distilled the product, but NMR shows minor impurities. When I run a flash column, I can't see anything on the UV detector. Why?
A: 3-(Methoxy-d3)-1-propanol is "UV silent." It lacks conjugated
Troubleshooting Detection Methods
| Detection Method | Suitability | Notes |
| UV (254 nm) | ❌ Fail | The molecule does not absorb. You will collect blank solvent. |
| Refractive Index (RI) | ✅ Best | Detects difference in light refraction between solvent and product. |
| ELSD | ✅ Good | Evaporative Light Scattering Detector works well for non-volatiles (though this product is semi-volatile, so use low temp). |
| TLC Staining | ✅ Manual | Use KMnO₄ (oxidizes alcohol) or Iodine chamber. |
Recommended Flash Protocol
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).
-
Note: The polarity is moderate. Hexane/Ethyl Acetate (1:1) is an alternative if the DCM background is too high for your specific RI detector.
-
-
Visualization (TLC):
-
Dip TLC plate in KMnO₄/Na₂CO₃ solution.
-
Heat with a heat gun.
-
Product appears as a yellow spot on a purple background.
-
Module 3: Drying & Isotopic Integrity
Q: The product is hygroscopic. How do I dry it without washing out the deuterium?
A: The deuterium in the methoxy group (
Protocol:
-
Dissolve: Take the distilled oil in dry DCM.
-
Dry: Add activated 3Å or 4Å Molecular Sieves .
-
Warning: Avoid acidic drying agents (like silica or acidic alumina) for prolonged periods, as they can catalyze ether cleavage at high temperatures, though this is rare at RT.
-
Avoid: Do not use
or if you want to maximize recovery, as the viscous alcohol sticks to the salts. Sieves are cleaner.
-
-
Filter & Evaporate: Filter through a sintered glass frit (not paper, to avoid fibers) and evaporate solvent under vacuum.
Module 4: Analytical Verification
Q: How do I confirm I have the deuterated product and not the normal one?
A: You must use 1H-NMR and Mass Spectrometry .
1H-NMR Validation
Compare the spectrum of your product to the non-deuterated reference.
-
Non-Deuterated (Standard): You will see a sharp singlet at ~3.3 ppm corresponding to the
group (3 protons). -
Deuterated (Target): The peak at ~3.3 ppm must be absent (or <1% integration).
-
Coupling: You will still see the multiplet for the central methylene (
) and the triplets for the outer methylenes.
Mass Spectrometry (GC-MS)
-
3-Methoxy-1-propanol (Standard): MW = 90.12 g/mol .
-
3-(Methoxy-d3)-1-propanol (Target): MW = 93.14 g/mol .
-
Success Criteria: The molecular ion (
) or the characteristic fragment ( for water loss) should be shifted by +3 mass units .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved from [Link]
-
NIST Chemistry WebBook. 1,3-Propanediol Thermochemical Data. Retrieved from [Link]
Sources
how to remove residual 3-(Methoxy-d3)-1-propanol from a sample
Guide: Removal of Residual 3-(Methoxy-d3)-1-propanol[1]
Document ID: TS-ISO-D3-004 Last Updated: January 28, 2026 Status: Active[1]
Executive Summary & Molecule Profile
User Query: "I have used 3-(Methoxy-d3)-1-propanol as a reagent/solvent, and I cannot remove the final traces from my product. High vacuum alone is insufficient.[1] How do I get rid of it?"
Technical Insight: 3-(Methoxy-d3)-1-propanol is a primary alcohol ether.[1] Its physical removal is complicated by two factors: a relatively high boiling point (~151–153 °C) and high polarity (formation of hydrogen bonds with polar products).[1] Because it is deuterated, it is chemically identical to the non-deuterated analog in terms of separation physics (boiling point, solubility, pKa), though it is distinguishable by mass spectrometry and NMR.[1]
Target Molecule Profile:
| Property | Data (Non-deuterated Analog) | Relevance to Removal |
| Boiling Point | 151–153 °C (at 760 mmHg) | Too high for standard rotavap without heat; requires high vac or azeotrope.[1] |
| Solubility | Miscible with water, alcohols, acetone | Difficult to extract from polar products; sticks to silica. |
| Vapor Pressure | ~1.0 mmHg at 25 °C | Low volatility at room temperature.[1] |
| UV Activity | None (Transparent >200 nm) | Invisible on standard UV-Vis detectors.[1] Requires ELSD, RI, or Staining.[1] |
| Structure | Primary alcohol + Ether linkage = High H-bonding capability.[1] |
Decision Matrix: Selecting Your Protocol
Do not blindly apply heat.[1] Select the method based on your product's properties.
Figure 1: Decision tree for selecting the appropriate purification strategy based on product solubility and stability.
Protocol A: Aqueous Workup (For Lipophilic Products)[1]
Principle: 3-(Methoxy-d3)-1-propanol is completely water-miscible.[1][2][3][4] If your product is non-polar (soluble in DCM, EtOAc, Ether, etc.), the alcohol will preferentially partition into the aqueous phase.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude mixture in a non-polar solvent.
-
The "Salting Out" Trick: Do not use pure water. Use saturated brine (NaCl) or a 5% LiCl solution .[1]
-
Why? The high ionic strength forces the organic product into the organic layer, while the highly polar methoxy-propanol stays in the water.[1]
-
-
Multiple Washes: Perform 3–4 washes with small volumes (e.g., 10 mL x 4) rather than one large wash.
-
Verification: Check the organic layer by TLC (stain with KMnO4) before drying.[1]
Troubleshooting:
-
Issue: Emulsions form.[1]
-
Fix: Add a small amount of Methanol (1–2%) to the organic layer to break surface tension, or filter through a pad of Celite.[1]
Protocol B: Azeotropic Co-evaporation (The "Entrainment" Method)[1]
Principle: You cannot simply boil off the alcohol without "burning" your product.[1] You must use a lower-boiling solvent to form an azeotrope (or pseudo-azeotrope) that depresses the boiling point of the mixture, carrying the heavy alcohol over into the trap.[1]
Recommended Entrainers:
-
Water: Forms a heteroazeotrope.[1][5] (Effective but requires higher bath temp).[1]
-
Heptane: Excellent for dragging out lipophilic alcohols.[1]
-
Toluene: Standard carrier for high-boiling alcohols.[1]
Step-by-Step Workflow:
Figure 2: The iterative co-evaporation workflow. Repetition is critical.
Technical Note on Conditions:
-
Vacuum: Start gentle (100 mbar) to remove the entrainer, then ramp to <10 mbar.[1]
-
The "Oil Pump" Step: After rotavapping, place the sample on a high-vacuum manifold (<0.5 mmHg) for at least 12 hours.[1] The azeotroping disrupts the intermolecular H-bonds, making the final high-vac step significantly more effective.[1]
Protocol C: Chromatography (The "Brute Force" Method)[1]
Principle: If the alcohol cannot be distilled or washed away, it must be separated based on retention time.[1]
Challenge: 3-(Methoxy-d3)-1-propanol is UV Transparent . You will not see it on a standard chromatogram at 254 nm.[1]
Detection Strategy:
-
TLC: Use KMnO4 (oxidizes the alcohol to acid
yellow spot) or Anisaldehyde (blue/violet spot).[1] Iodine chamber is weakly effective.[1] -
Flash System: Enable ELSD (Evaporative Light Scattering Detector) or monitor RI (Refractive Index).[1]
Separation Parameters:
| Mode | Stationary Phase | Mobile Phase Strategy | Expected Behavior |
| Normal Phase | Silica Gel ( | DCM/MeOH gradients | The alcohol is polar.[1] It will streak and elute later (higher polarity).[1] |
| Reverse Phase | C18 | Water/Acetonitrile | The alcohol is very polar.[1] It will elute near the solvent front (dead volume).[1] |
Expert Tip: If using Reverse Phase (C18), the alcohol often elutes immediately.[1] Collect your product peak (which likely retains longer) and the alcohol is effectively removed in the waste.[1]
Frequently Asked Questions (FAQ)
Q1: Why does my NMR still show a triplet at ~3.5 ppm and ~1.8 ppm?
-
A: This is the signature of the propyl chain.[1] The methoxy singlet (usually ~3.3 ppm) will be silent in proton NMR because it is deuterated (
).[1] Do not look for the methoxy peak to quantify the impurity; integrate the propyl protons against your product.[1]
Q2: Can I use lyophilization (Freeze Drying)?
-
A: Generally, No .[1] The freezing point of 3-methoxy-1-propanol is very low (<-80 °C), and its vapor pressure is too low to sublime effectively under standard lyophilizer conditions.[1] It will likely melt and cause "bumping."[1]
Q3: I see a "ghost peak" in my LC-MS but no mass corresponds to it.
-
A: 3-(Methoxy-d3)-1-propanol has a molecular weight of roughly 93.14 g/mol (
).[1] In ESI+, it may not ionize well (low proton affinity compared to amines).[1] In APCI or EI, you might see fragments.[1] However, because it is UV transparent, it often appears as a baseline disturbance rather than a discrete peak.[1]
References & Authority
-
Physical Properties: 3-Methoxy-1-propanol. PubChem Database.[1] National Center for Biotechnology Information.[1] (Accessed Jan 2026).[1][7] [Link]
-
Azeotropic Data: Azeotrope Tables for Binary Mixtures. Wikipedia / CRC Handbook of Chemistry and Physics (Relevant for general glycol ether-water azeotropes).[1] [Link]
-
Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification of alcohols and glycol ethers).
-
Patent Reference (Azeotropes): Process for preparing 3-methoxy-1-propanol. (Discusses water azeotrope formation during synthesis).
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-1-Propanol or 3-Methoxy-1-Propanol Manufacturers, with SDS [mubychem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 3-Methoxy-1-propanol CAS#: 1589-49-7 [m.chemicalbook.com]
- 5. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 6. Azeotrope Database [homepages.ed.ac.uk]
- 7. reddit.com [reddit.com]
Technical Support Center: 3-(Methoxy-d3)-1-propanol
Topic: Degradation Pathways & Stability Troubleshooting Ticket ID: #D3-MOP-ISO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Molecule & Its Vulnerabilities
Compound: 3-(Methoxy-d3)-1-propanol
Structure:
As a researcher using this isotopologue, you are likely leveraging the Kinetic Isotope Effect (KIE) to stabilize the methoxy ether against metabolic cleavage or to trace metabolic pathways. However, while the deuterium label (
This guide isolates the three critical degradation vectors:
-
Chemical Oxidation (Storage instability).
-
Metabolic O-Dealkylation (In vivo/In vitro degradation).
-
Radical-Induced Scrambling (Atmospheric/Light exposure).
Diagnostic Module: Chemical Instability (Storage)
Symptom:
"My LC-MS baseline is drifting, and I see a new peak at [M-2] or [M+14] relative to the parent mass. The sample has become acidic."
Root Cause: Aerobic Oxidation of the Primary Alcohol
The deuterated methoxy group (
Degradation Pathway:
-
Alcohol: 3-(Methoxy-d3)-1-propanol[1]
-
Aldehyde: 3-(Methoxy-d3)-propanal (Mass shift: -2 Da)
-
Carboxylic Acid: 3-(Methoxy-d3)-propanoic acid (Mass shift: +14 Da vs Alcohol)
Visualizing the Oxidation Cascade
Figure 1: Stepwise oxidation of the primary alcohol tail. Note that the deuterated methoxy group remains intact during this process.
Troubleshooting Protocol: Preventing Oxidation
| Step | Action | Scientific Rationale |
| 1 | Argon Purge | Primary alcohols are susceptible to autoxidation. Always backfill storage vials with dry Argon or Nitrogen after use. |
| 2 | Peroxide Test | Ethers can form explosive peroxides, though less common in methyl ethers. Use KI starch paper if the solvent volume drops inexplicably (evaporation concentrates peroxides). |
| 3 | Acid Check | Dissolve a small aliquot in neutral water and check pH. If pH < 5.0, the aldehyde has converted to propanoic acid. Do not use for sensitive coupling reactions. |
Diagnostic Module: Metabolic Instability (Experimental)
Symptom:
"I am observing a loss of the M+3 signal in my microsomal incubation assays. Is the deuterium exchanging?"
Root Cause: CYP450-Mediated O-Dealkylation
You are likely witnessing Metabolic Switching . While the
Mechanism:
The enzyme hydroxylates the alpha-carbon (the
Visualizing the Metabolic Fate
Figure 2: The metabolic O-dealkylation pathway. The deuterium label is lost as Formaldehyde-d2, leaving non-deuterated 1,3-propanediol.
FAQ: Metabolic Troubleshooting
Q: Why isn't the deuterium stopping the metabolism completely? A: Deuterium provides a KIE of roughly 6–10x reduction in rate (Primary KIE). It is a "speed bump," not a "brick wall." If your incubation time is too long or enzyme concentration too high, the pathway will proceed.
Q: How do I confirm this pathway? A: Monitor for the formation of 1,3-Propanediol . If you see a peak corresponding to the diol (MW 76.09) increasing as your Parent (MW ~93.14) decreases, O-dealkylation is the cause.
Analytical Reference Data (Mass Spectrometry)
Use this table to interpret your GC-MS or LC-MS fragmentation patterns and identify degradation products.
| Fragment / Species | Mass (m/z) | Origin / Interpretation |
| Parent (M+) | ~93.14 | Intact 3-(Methoxy-d3)-1-propanol. |
| Base Peak | 34 | |
| Loss of Water | 75 | |
| Oxidation Product 1 | 91 | Aldehyde form ( |
| Oxidation Product 2 | 107 | Acid form ( |
| Metabolic Product | 76 | 1,3-Propanediol.[1][2] Indicates metabolic cleavage of the ether. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved from [Link]
-
Pirali, T., et al. (2019).The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation. Journal of Medicinal Chemistry. (Discusses metabolic stability of
). Retrieved from [Link] -
Aschmann, S. M., et al. (2025). Atmospheric Degradation of 3-Methoxy-1-propanol by Reaction with Hydroxyl Radicals.[3] ACS Earth and Space Chemistry. (Details radical-induced degradation mechanisms). Retrieved from [Link]
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[4] (General mechanisms for primary alcohol instability). Retrieved from [Link]
Sources
avoiding isotopic scrambling in deuterated compound reactions
Technical Support Center: Deuterated Compound Synthesis & Stability
Topic: Avoiding Isotopic Scrambling in Deuterated Compound Reactions Guide ID: D-ISO-001 Version: 2.4 (Current)
Introduction: The Isotopic Integrity Mandate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that in deuterated drug development (e.g., deuterated analogs of small molecules), isotopic purity is not just a specification—it is the product.
Deuterium (D) scrambling—the unintended migration or exchange of deuterium for hydrogen (H)—compromises the Kinetic Isotope Effect (KIE) that drives improved pharmacokinetics. It also creates complex isotopologue mixtures (d0, d1, d2...) that can lead to regulatory rejection during CMC (Chemistry, Manufacturing, and Controls) review.
This guide provides field-proven protocols to isolate, detect, and prevent scrambling during synthesis and handling.
Module 1: Synthetic Chemistry Troubleshooting
Core Principle: Scrambling is rarely random; it is mechanistically driven by reversible activation steps . Identification of the mechanism (Acid/Base vs. Metal Surface) is the first step in remediation.
Scenario A: Scrambling During Catalytic Hydrogenation
The Issue: You are reducing an olefin or nitro group on a molecule that already contains deuterium labels. Post-reaction analysis shows loss of D or migration to adjacent carbons.
Root Cause: Horiuti-Polanyi Mechanism. On heterogeneous metal surfaces (Pd/C, Pt/C), C-H/C-D activation is reversible. The catalyst "walks" along the chain, scrambling isotopes before the final reduction occurs.
Diagnostic Workflow (Graphviz):
Figure 1: Decision matrix for mitigating scrambling during catalytic hydrogenation. Homogeneous catalysts prevent surface-walking phenomena.
Corrective Protocol:
-
Switch Catalysts: Replace Pd/C with Crabtree’s catalyst (Ir) or Wilkinson’s catalyst (Rh). These homogeneous catalysts coordinate to the olefin and deliver hydrogen directly without reversible surface binding that causes scrambling [1].
-
Solvent Selection: If you must use Pd/C, switch to aprotic solvents (e.g., THF, DCM) instead of MeOH/EtOH. Protic solvents facilitate H/D exchange on the metal surface.
-
Pressure Control: Increase H2 pressure. Higher pressure accelerates the forward reduction rate relative to the reversible exchange rate.
Scenario B: Loss of Deuterium at -Carbonyl Positions
The Issue: Deuterium labels adjacent to ketones, esters, or amides wash out during reaction or workup.
Root Cause: Enolization. Even weak bases or acids can catalyze keto-enol tautomerism. Once the enol forms, the
Data Summary: Solvent & pH Risks
| Condition | Risk Level | Mechanism | Mitigation Strategy |
| Aq. NaOH / KOH | Critical | Enolate formation | Use non-nucleophilic bases (LDA, LiHMDS) at -78°C. |
| Protic Solvents (MeOH, H2O) | High | Solvent-mediated exchange | Switch to THF, DMF, or DMSO-d6. |
| Silica Gel Chromatography | Moderate | Acidic surface catalysis | Pre-treat silica with 1% Et3N to neutralize acidity. |
| Acidic Workup (HCl) | High | Acid-catalyzed enolization | Quench cold; use buffered solutions (pH 6-7). |
Corrective Protocol:
-
Thermodynamic vs. Kinetic Control: Never heat a reaction involving
-deuterated carbonyls with base. Use kinetic control (LDA, -78°C) to form enolates irreversibly if alkylation is required, then quench immediately with D2O (if D is desired) or work up rapidly [2]. -
The "Buffered" Workup:
-
Step 1: Cool reaction mixture to 0°C.
-
Step 2: Quench with saturated NH4Cl (mildly acidic) or phosphate buffer (pH 7) rather than strong acid/base.
-
Step 3: Perform extraction quickly and dry over Na2SO4. Avoid prolonged exposure to aqueous phases.
-
Module 2: Analytical Diagnostics
Core Principle: You cannot fix what you cannot measure. Standard purity (HPLC UV) is blind to isotopic scrambling.
Q: How do I distinguish between "Isotopic Enrichment" and "Isotopologue Distribution"?
A:
-
Isotopic Enrichment: The average % of D at a specific site (e.g., 98% D). Measured by NMR .
-
Isotopologue Distribution: The ratio of molecules with 0, 1, 2... D atoms (e.g., 5% d0, 10% d1, 85% d2). Measured by HRMS .[1]
-
Critical Note: For drug development, Isotopologue Distribution is the regulatory standard. A sample can be 99% enriched (avg) but contain 10% d0 (non-deuterated impurity), which is a safety risk.
Protocol: The "Scramble Check" Workflow
Step 1: 1H-NMR (The "Residual" Test)
-
Run a standard proton NMR in a non-interfering solvent (e.g., CDCl3).
-
Integrate the signal at the deuterated position.[2]
-
Calculation: If the integral should be 0.00 (fully deuterated) but appears as 0.05 relative to a 1H standard, you have 5% H incorporation (scrambling or incomplete reaction).
Step 2: MS Isotopologue Mapping
-
Use ESI-HRMS (High-Resolution Mass Spec) in soft ionization mode.
-
Analyze the M+H peak cluster.
-
Warning: Avoid harsh ionization (EI) or high collision energies, which can cause in-source scrambling inside the mass spectrometer, giving false positives [3].
Module 3: Storage & Stability FAQs
Q: Can I store deuterated compounds in methanol?
A: No. If the D label is at an exchangeable position (OH, NH, SH) or an acidic carbon (
Q: My compound scrambled on the silica column. How do I purify it? A: Silica is slightly acidic (pH 4-5). This acidity catalyzes exchange on sensitive substrates (e.g., indoles, enamines).
-
Fix: Slurry the silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column. This neutralizes the acid sites. Alternatively, use neutral alumina.
Q: I used D2O to quench, but my yield of D-incorporation is low. A: This is likely a stoichiometry issue . H/D exchange is an equilibrium.[2]
-
Rule of Thumb: Use at least 10-20 equivalents of D2O relative to the substrate to drive the equilibrium toward the deuterated product.
References
-
Horiuti, J., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society.
-
Littenberg, Y., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Molecules.
-
Zhang, Y., et al. (2019). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS. Rapid Communications in Mass Spectrometry.
-
FDA Guidance for Industry. (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC).[3] (General reference for regulatory requirements on isotopologue distribution).
Sources
Validation & Comparative
Comparative Technical Guide: 3-(Methoxy-d3)-1-propanol vs. 3-Methoxy-1-propanol
Executive Summary
Verdict: While chemically equivalent in terms of solvating power and general reactivity, 3-(Methoxy-d3)-1-propanol is a specialized isotopologue designed for two high-value applications: quantitative mass spectrometry (as an Internal Standard) and metabolic stability enhancement (Deuterium Switch) .
For routine synthesis or solvent applications, the non-deuterated 3-methoxy-1-propanol is the standard choice due to cost efficiency. However, in DMPK (Drug Metabolism and Pharmacokinetics) studies, the deuterated variant is critical for probing metabolic "soft spots"—specifically the oxidative O-demethylation pathway—utilizing the Kinetic Isotope Effect (KIE) to retard enzymatic degradation.
Part 1: Chemical & Physical Characterization[1]
The physical properties of the deuterated analog are nearly identical to the protium form due to the negligible change in molar volume. However, their spectroscopic signatures are distinct, enabling precise analytical differentiation.
Table 1: Comparative Specifications
| Feature | 3-Methoxy-1-propanol (Standard) | 3-(Methoxy-d3)-1-propanol (Deuterated) |
| CAS Number | 1589-49-7 | 86013-00-5 |
| Molecular Formula | ||
| Molecular Weight | 90.12 g/mol | 93.14 g/mol (+3.02 Da) |
| Boiling Point | ~158°C | ~158°C (negligible difference) |
| Density | 0.943 g/mL | ~0.95 g/mL (approx. +3-5% due to mass) |
| 1H-NMR (Methoxy) | Singlet at | Silent (Signal vanishes) |
| Mass Spectrometry | Base Peak: [M+H]+ 91.13 | Base Peak: [M+H]+ 94.15 |
| Primary Application | Solvent, Synthesis Intermediate | Internal Standard, Metabolic Probe |
Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability
The primary scientific justification for using the deuterated variant is to exploit the Kinetic Isotope Effect (KIE) . The methoxy group (
Mechanistic Insight
The Carbon-Deuterium (
-
Bond Dissociation Energy (BDE): The
bond requires ~1.2–1.5 kcal/mol more energy to break than . -
Metabolic Impact: In the rate-determining step of O-demethylation (Hydrogen Atom Transfer), the enzyme struggles to abstract the deuterium. This results in a Primary KIE (
) typically between 2 and 7.
Diagram 1: Metabolic Pathway & Deuterium Blockade
This diagram illustrates the oxidative attack by CYP450 and how deuteration inhibits the formation of the unstable hemiacetal intermediate.
Figure 1: Comparative metabolic pathway showing the "Deuterium Blockade" effect. The C-D bond abstraction is the rate-limiting step, significantly reducing the formation of the diol and formaldehyde metabolites.
Part 3: Experimental Protocols
To validate the identity and stability of 3-(Methoxy-d3)-1-propanol, the following self-validating protocols are recommended.
Protocol A: Structural Confirmation via NMR
Objective: Confirm isotopic purity (>99 atom % D) by observing the disappearance of the methoxy signal.
-
Solvent Selection: Dissolve 10 mg of analyte in 600 µL of DMSO-d6 (preferred over
to prevent overlap with solvent residual peaks). -
Acquisition: Run a standard 1H-NMR (minimum 400 MHz, 16 scans).
-
Analysis:
-
Standard: Look for a sharp singlet at ~3.2–3.3 ppm corresponding to
. -
Deuterated: This region must be silent (baseline noise only).
-
Internal Control: Integrate the methylene protons (
) at ~3.4 ppm. Set integration to 2.0. If the methoxy region shows <0.01 integration, isotopic purity is confirmed.
-
Protocol B: Microsomal Stability Assay (The "Performance Test")
Objective: Quantify the Kinetic Isotope Effect (
Reagents:
-
Pooled Liver Microsomes (Human or Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final conc) with Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH Regenerating System to start the reaction (
). -
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL cold Acetonitrile (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.
Diagram 2: Microsomal Stability Workflow
This flowchart details the critical steps for calculating Intrinsic Clearance (
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay. The divergence in depletion rates between the H-form and D-form at the LC-MS stage confirms the KIE.
Part 4: Application Scenarios
DMPK & Drug Design
-
Scenario: A drug candidate containing a 3-methoxypropyl side chain is clearing too fast in vivo.
-
Solution: Replace with the deuterated analog. If the clearance drops significantly (high KIE), the methoxy group is the primary metabolic liability. This validates the "Deuterium Switch" strategy to extend half-life.
Bioanalytical Quantitation (LC-MS/MS)
-
Scenario: You need to quantify 3-methoxy-1-propanol levels in biological plasma.
-
Solution: Use 3-(Methoxy-d3)-1-propanol as the Internal Standard (IS).
-
Why: It co-elutes with the analyte (same retention time) but is mass-resolved (+3 Da). It compensates perfectly for matrix effects and ionization suppression.
-
Mechanistic Chemistry
-
Scenario: Determining if an ether cleavage reaction proceeds via radical abstraction or direct nucleophilic attack.
-
Solution: Compare reaction rates (
vs ). A large rate difference implies C-H bond breaking is the rate-limiting step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9877402, 3-Methoxy-1-propanol. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology, 596, 217-238. [Link]
Validation of Analytical Methods Using 3-(Methoxy-d3)-1-propanol: A Comparative & Technical Guide
The following guide is a technical resource designed for researchers and drug development professionals. It focuses on the rigorous validation of analytical methods for 3-Methoxy-1-propanol using its stable isotope-labeled analog, 3-(Methoxy-d3)-1-propanol , as the Internal Standard (IS).
Executive Summary: The Isotopic Advantage
In pharmaceutical development, 3-Methoxy-1-propanol (CAS: 1589-49-7) appears frequently as a process impurity, residual solvent, or metabolic byproduct. Accurate quantification is critical for safety assessment and regulatory compliance (ICH Q3C, FDA Bioanalytical Method Validation).[1]
The industry "gold standard" for validating such methods involves Stable Isotope Dilution Assays (SIDA) .[1] This guide validates the performance of 3-(Methoxy-d3)-1-propanol (the deuterated isotopologue) against traditional external standardization and structural analog methods.
Comparative Analysis: Performance Metrics
The following table contrasts the performance of the deuterated IS against alternative calibration strategies in a typical GC-MS or LC-MS workflow.
Table 1: Comparative Performance Matrix
| Feature | 3-(Methoxy-d3)-1-propanol (SIL-IS) | Structural Analog (e.g., 3-Ethoxy-1-propanol) | External Standard (No IS) |
| Chromatographic Behavior | Co-elution: Elutes at the exact (or nearly exact) retention time as the analyte. | Offset: Elutes at a different time; misses transient matrix suppression zones. | N/A: No reference marker for retention time shifts. |
| Matrix Effect Correction | Perfect: Experiences the exact same ion suppression/enhancement as the analyte.[1] | Partial: May experience different suppression due to elution time difference.[1] | None: Susceptible to gross errors (>20%) in complex matrices.[1] |
| Recovery Correction | Dynamic: Compensates for extraction losses (e.g., evaporation, phase partition) in real-time. | Variable: Chemical properties (LogP) differ, leading to differential extraction efficiency.[1] | None: Assumes 100% recovery, often leading to underestimation.[1] |
| Linearity (r²) | Typically > 0.999 (Ratio-based).[1] | Typically 0.990 – 0.998 .[1] | Typically 0.980 – 0.995 .[1] |
| Cost per Analysis | High (Initial synthesis/purchase).[1] | Low/Moderate.[1][2] | Lowest. |
| Regulatory Preference | Preferred (FDA/EMA for Bioanalysis).[1] | Accepted with justification. | Discouraged for complex matrices. |
Technical Deep Dive: The Mechanism of Correction
The superiority of 3-(Methoxy-d3)-1-propanol lies in its physicochemical identity to the target analyte.
-
Mass Shift: The substitution of three hydrogen atoms with deuterium on the methoxy group creates a mass shift of +3 Da (MW 90.12 → 93.14).[1] This is sufficient for Mass Spectrometry (MS) to discriminate between the Analyte and IS without "cross-talk" (isotopic interference), provided the resolution is adequate.[1]
-
Co-Elution: In Gas Chromatography (GC) or Liquid Chromatography (LC), the d3-analog behaves almost identically to the analyte.[1] Any fluctuation in carrier gas flow, column temperature, or mobile phase composition affects both equally.[1]
-
Ionization Normalization: If a co-eluting matrix component (e.g., phospholipids in plasma) suppresses the ionization signal by 30%, it suppresses both the analyte and the d3-IS by 30%.[1] The ratio of their areas remains constant, preserving quantitative accuracy.
Visualization: The Self-Validating Workflow
The following diagram illustrates the error-correction pathway using the d3-IS.
Caption: Figure 1. The self-correcting workflow where the d3-IS compensates for extraction losses and matrix effects in real-time.
Method Development & Validation Protocol
This protocol is designed for a GC-MS workflow, which is optimal for volatile glycol ethers like 3-methoxy-1-propanol. However, the principles apply equally to LC-MS/MS.[1]
A. Materials & Reagents[1][3][4][5][6][7]
-
Analyte: 3-Methoxy-1-propanol (Reference Standard, >99% purity).
-
Internal Standard: 3-(Methoxy-d3)-1-propanol (Isotopic Purity >99 atom % D).
-
Matrix: Blank Plasma, Urine, or API solution (depending on application).[1]
B. Instrumentation (Recommended)
-
System: GC-MS (Single Quadrupole or Triple Quadrupole).[1]
-
Column: DB-WAX or ZB-624 (Polar phases preferred for alcohols).[1]
-
Inlet: Split/Splitless (Split ratio 10:1 usually sufficient).[1]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Detection: Selected Ion Monitoring (SIM).[1]
C. Step-by-Step Validation Experiments
Experiment 1: Selectivity & Cross-Talk (Blank Check)
Objective: Ensure the d3-IS does not contribute a signal to the analyte channel (and vice versa).
-
Inject Blank Matrix: Verify no interference at retention time.
-
Inject IS Only (High Conc): Monitor the Analyte mass channel (m/z 90).
-
Acceptance Criteria: Signal in analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.[1]
-
-
Inject Analyte Only (ULOQ): Monitor the IS mass channel (m/z 93).
-
Acceptance Criteria: Signal in IS channel must be < 5% of the typical IS response.[1]
-
Experiment 2: Matrix Effect (The "Post-Extraction Spike" Method)
Objective: Quantify ion suppression/enhancement.
-
Prepare Set A: Standards in neat solvent.
-
Prepare Set B: Standards spiked into extracted blank matrix (post-extraction).
-
Calculate Matrix Factor (MF):
[1] -
Calculate IS-Normalized MF:
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05), indicating the d3-IS perfectly tracks the matrix effect.
-
Experiment 3: Accuracy & Precision
Objective: Confirm reproducibility.
-
Prepare QC samples at Low, Medium, and High concentrations spiked with a fixed concentration of 3-(Methoxy-d3)-1-propanol.
-
Analyze 5 replicates per level over 3 separate days.
-
Calculate the ratio:
.[1] -
Why this matters: Without the d3-IS, day-to-day variations in GC injector cleanliness would cause high %CV.[1] The ratio cancels out injection variability.[1]
Troubleshooting & Critical Considerations
Deuterium Exchange
-
Risk: Protic deuteriums (e.g., -OD) can exchange with solvent protons.[1]
-
Mitigation: 3-(Methoxy-d3)-1-propanol has the deuterium on the methyl group (–OCD3), not the hydroxyl group. This bond is stable and non-exchangeable under standard analytical conditions.[1] This makes it a robust IS compared to -OD labeled alcohols.[1]
Isotope Purity
-
Ensure the d3-standard has < 0.5% of the d0 (unlabeled) form.[1] Significant d0 contamination will result in a non-zero intercept in your calibration curve, limiting sensitivity at the LLOQ.[1]
References
-
FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
EMA (European Medicines Agency). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 10868, 3-Methoxy-1-propanol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 3. usbio.net [usbio.net]
Experimental Validation of In Silico Binding Predictions: A Comparative Guide to Biophysical Assays
Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Context: Computational predictions (Molecular Docking, FEP) are hypothesis generators, not conclusions. This guide objectively compares the three dominant biophysical methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —used to validate these hypotheses.[1]
Part 1: The Validation Crisis
The Problem: Molecular docking scores (e.g., GlideScore, Vina) are statistical approximations of free energy. They frequently fail to correlate with experimental
The Solution: A "Self-Validating" Orthogonal Pipeline. You cannot rely on a single assay to confirm a computational hit.[2] You must cross-validate using techniques that measure different physical properties (Heat, Mass, Optics).
Part 2: Comparative Analysis of Validation Technologies
This section compares the three "products" (assays) available to the researcher for validating a computational hit list.
Surface Plasmon Resonance (SPR)[3][4][5]
-
Best For: Kinetic profiling (
) and residence time validation. -
Mechanism: Measures change in refractive index near a sensor surface as mass binds.
-
Critical Advantage: Real-time monitoring allows detection of "sticky" non-specific binders that often plague virtual screening hit lists.
Isothermal Titration Calorimetry (ITC)[3][5]
-
Best For: Thermodynamic mechanistic understanding (
, ) and stoichiometry ( ).[3][4] -
Mechanism: Directly measures heat released or absorbed during binding.[1][3][5]
-
Critical Advantage: The "Gold Standard" for accuracy. It is label-free and solution-phase, eliminating surface artifacts.
Microscale Thermophoresis (MST)[5]
-
Best For: Low sample consumption and measuring interactions in complex bioliquids (e.g., lysate).
-
Mechanism: Measures motion of molecules in a temperature gradient (thermophoresis), which changes upon binding.[1][5]
-
Critical Advantage: Rapid assay development with minimal protein usage; highly sensitive to conformational changes.
Data Comparison Matrix
| Feature | SPR (e.g., Biacore) | ITC (e.g., MicroCal) | MST (e.g., Monolith) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( |
| Throughput | High (Automated) | Low (Serial injections) | Medium-High |
| Sample Req. | Low (< 10 µg protein) | High (mgs of protein) | Very Low (< 1 µg) |
| Immobilization | Required (Potential artifact) | None (Solution phase) | None (Solution phase)* |
| Validation Value | Filters "sticky" compounds via sensorgram shape. | Confirms binding stoichiometry (1:1 vs aggregation). | Detects binding in native buffers/lysates. |
| Cost per Data Point | Low (after chip purchase) | High (time/sample cost) | Medium (capillaries) |
*Note: MST often requires fluorescent labeling, though label-free intrinsic fluorescence options exist.
Part 3: Decision Logic & Workflow
Do not choose an assay randomly. Use this logic flow to select the correct validation tool based on your computational hypothesis.
Figure 1: Decision Matrix for selecting the orthogonal validation assay based on specific computational predictions.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: The Kinetic Filter (SPR)
Objective: Validate docking hits by confirming reversible, specific binding kinetics, ruling out super-stoichiometric aggregation.
-
Surface Preparation:
-
Immobilize Target Protein (Ligand) on a CM5 sensor chip via Amine Coupling.
-
Control: Reference channel must be activated/deactivated without protein to measure non-specific binding (NSB) to the matrix.
-
Target Level: Aim for low density (
RU) to avoid mass transport limitations.
-
-
Solvent Correction:
-
Computational hits are often dissolved in DMSO. Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index shifts.
-
-
Single Cycle Kinetics (SCK):
-
Inject increasing concentrations of the hit compound (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration.
-
-
Data Analysis (The Validation Step):
-
Fit data to a 1:1 Langmuir model.
-
Rejection Criteria: If the sensorgram shows "square wave" binding (too fast to measure) or fails to return to baseline (irreversible aggregation), reject the hit regardless of the docking score.
-
Protocol B: The Thermodynamic Truth (ITC)
Objective: Confirm the binding mechanism is consistent with the computational model (e.g., H-bond driven = Enthalpic).
-
Sample Prep:
-
Dialyze both Protein and Ligand into the exact same buffer to prevent heat of dilution artifacts.
-
-
Titration Setup:
-
Cell: Protein (e.g., 20 µM). Syringe: Ligand (e.g., 200 µM).
-
Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.
-
-
Execution:
-
Perform 19 injections of 2 µL each at 25°C.
-
-
Interpretation:
-
A computational hit is validated only if
(Stoichiometry) . -
If
, the protein may be inactive. If , the compound is likely aggregating or binding non-specifically.
-
Part 5: Case Study – The "False Positive" Trap
Scenario: A Virtual Screening campaign (Vina) predicts a high-affinity score (-9.5 kcal/mol) for Compound X against a kinase target.
Experimental Data:
-
Assay 1 (Thermal Shift): Compound X shifts
by +4°C. Looks like a hit. -
Assay 2 (SPR Validation):
-
The sensorgram shows a massive, non-saturating response (Signal > Theoretical
). -
Dissociation is non-existent (flat line).
-
-
-
Without SPR kinetics, this would have been pursued as a lead based on the Docking Score and Thermal Shift alone.
-
Lesson: Docking predicts a specific pose; SPR validates that the physical interaction matches the 1:1 stoichiometry of that pose.
Part 6: References
-
Comparison of SPR, ITC, and MST:
-
Source: Lab Manager. "Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions."
-
URL:[Link]
-
-
Docking Score Limitations:
-
Source: Frontiers in Pharmacology. "Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities."
-
URL:[Link]
-
-
Orthogonal Validation Strategies:
-
Source: Taylor & Francis Online. "Validation guidelines for drug-target prediction methods."
-
URL:[Link]
-
-
MST vs SPR Technical Comparison:
-
Experimental Validation of Docking:
-
Source: MDPI. "Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine."
-
URL:[Link]
-
Sources
- 1. xantec.com [xantec.com]
- 2. quora.com [quora.com]
- 3. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. m.youtube.com [m.youtube.com]
comparative analysis of deuterated internal standards for mass spectrometry
Topic: Comparative Analysis of Deuterated Internal Standards for Mass Spectrometry Content Type: Technical Comparison Guide
Executive Summary
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the linchpin of accuracy. While stable isotope-labeled (SIL) standards are the gold standard for correcting matrix effects and recovery losses, not all SILs are created equal. This guide provides a rigorous comparative analysis of Deuterated (
The Physics of Isotope Effects: Why Selection Matters
To choose the correct standard, one must understand the causality behind their behavior in a chromatographic system.
The Deuterium Isotope Effect (Chromatographic Shift)
Deuterium (
-
Mechanism: This lower vibrational energy results in a shorter average bond length and a smaller molar volume. In Reversed-Phase LC (RPLC), this reduces the lipophilicity of the deuterated molecule relative to the native analyte.
-
Consequence: Deuterated standards often elute earlier than the non-labeled analyte.[2][3]
-
Risk: If the retention time (RT) shift is significant, the IS may not co-elute with the analyte. Consequently, the IS may experience a different matrix environment (ion suppression/enhancement) than the analyte, nullifying its ability to correct for matrix effects [1].
C and
N: The Isotopic Ideal
Substitutions with
-
Result:
C/ N standards typically show perfect co-elution with the analyte, ensuring they experience identical matrix effects.
Comparative Analysis: Deuterated vs. Alternatives
The following table summarizes the performance metrics of internal standards based on experimental realities in bioanalysis.
| Feature | Deuterated Standards ( | Structural Analogs | |
| Chromatographic Behavior | RT Shift: Often elutes earlier (0.05–0.2 min) in RPLC due to isotope effect. | Perfect Co-elution: Indistinguishable RT from analyte. | Variable: Distinct RT; does not correct for specific matrix suppression zones. |
| Matrix Effect Correction | High: Excellent if co-elution is maintained; degrades if RT shift moves IS out of the suppression zone. | Superior: Exact match for ionization environment. | Low/Moderate: Only corrects for gross extraction/injection errors. |
| Stability (Exchange) | Risk: Labile protons (OH, NH, SH) or acidic | Stable: Backbone atoms do not exchange with solvent. | Stable: Chemically distinct, no label to lose. |
| Cost & Availability | Moderate: Easier to synthesize (H/D exchange or reduction). Widely available. | High: Complex synthesis required (starting from small labeled precursors). | Low: Often cheap off-the-shelf compounds. |
| Isotopic Purity (Crosstalk) | Good: usually >98%, but "d0" contribution must be checked.[4] | Excellent: High enrichment usually possible. | N/A: No isotopic overlap, but chemical interference possible. |
Critical Failure Mode: Hydrogen-Deuterium (H/D) Exchange
A frequent oversight in method development is the selection of a deuterated IS where the label is placed on a labile position.
-
Heteroatoms: Deuterium on -OH, -NH
, or -SH groups will exchange with protons in the mobile phase (water/methanol) almost instantly. Result: The IS mass shifts back to the native mass, causing signal loss and false positives in the analyte channel [2]. -
Acidic Carbons: Deuterium on carbons alpha to carbonyls (ketones, aldehydes) or in activated positions can exchange over time, especially in high pH mobile phases.
Guidance: Always verify the label position. Ensure deuterium is on an aromatic ring or an aliphatic chain not adjacent to electron-withdrawing groups.
Visualization: Selection & Validation Workflow
The following diagrams illustrate the decision process and the physical separation phenomenon.
Diagram 1: The Chromatographic Isotope Effect
Caption: Visualizing the risk of RT shift in RPLC. If the Deuterated IS (Blue) shifts away from the Analyte (Red) into a suppression zone (Grey), quantification fails.
Diagram 2: Internal Standard Selection Logic
Caption: Decision tree for selecting the appropriate internal standard based on budget, required accuracy, and chemical stability.
Experimental Protocol: Self-Validating the Deuterated IS
Do not assume a commercial deuterated standard is suitable. You must validate it using this "Cross-Contribution & Shift" protocol.
Step 1: Isotopic Purity & Cross-Talk Check
Objective: Ensure the IS does not contribute signal to the analyte channel (due to incomplete deuteration) and the analyte does not contribute to the IS channel (due to natural isotopes).
-
Prepare Sample A (IS Only): Inject the IS at the working concentration (no analyte).
-
Acceptance: Signal in Analyte MRM channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.
-
-
Prepare Sample B (Analyte Only): Inject the Analyte at the ULOQ (Upper Limit of Quantification) concentration (no IS).
-
Acceptance: Signal in IS MRM channel must be < 5% of the working IS response.
-
Step 2: Retention Time (RT) Shift Assessment
Objective: Quantify the deuterium isotope effect.[5][6][7][8][9]
-
Inject a mixture of Analyte and IS in neat solvent.
-
Measure the RT at peak apex.
-
Calculation:
.-
Insight: In RPLC, if
min (depending on peak width), the risk of differential matrix effects increases.
-
Step 3: Matrix Factor (MF) Comparison
Objective: Prove that the IS compensates for matrix effects despite any RT shift [3].
-
Prepare 6 lots of blank matrix extract.
-
Spike Analyte and IS into the extracts (Post-Extraction Spike).
-
Prepare a reference solution in neat solvent at the same concentrations.
-
Calculate IS-Normalized MF:
-
Acceptance: The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots should be < 15%. If the IS fails to track the analyte (due to RT shift), the CV will be high.
References
-
Wang, S., et al. (2007). Stable-Isotope Internal Standards in Quantitative Bioanalysis. Analytical Chemistry. Explains the impact of isotope effects on ionization and quantification.
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. Details the issues of H/D exchange and back-exchange in labile protons.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Provides the regulatory framework for Matrix Factor and Cross-talk validation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. academic.oup.com [academic.oup.com]
- 8. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Comparative Assessment of Isotopic Enrichment in 3-(Methoxy-d3)-1-propanol
Executive Summary
The precise quantification of isotopic enrichment in 3-(Methoxy-d3)-1-propanol is a critical quality attribute (CQA) in drug development. This deuterated linker is frequently employed to block metabolic soft spots (O-demethylation) or to probe kinetic isotope effects (KIE).
While Mass Spectrometry (MS) is often the default for isotopologue distribution, this guide argues that Quantitative Proton NMR (qNMR) is the superior method for routine enrichment assessment of this specific molecule. qNMR offers a self-validating, non-destructive workflow that utilizes the molecule’s own propyl backbone as an intramolecular standard, eliminating the errors associated with external calibration curves in MS.
This guide compares these methodologies and provides a validated qNMR protocol for assessing the atom % D enrichment of the methoxy group.
Technical Context: The Deuterium Advantage
The target molecule, 3-(Methoxy-d3)-1-propanol , features a deuterated methoxy group (
-
Structure:
-
Critical Quality Attribute: The absence of protons in the methoxy position.
-
Metabolic Rationale: The C-D bond is approximately 6-10 times stronger than the C-H bond. Replacing the methoxy hydrogens with deuterium significantly slows CYP450-mediated O-demethylation, potentially extending the half-life of the parent drug.
Comparative Analysis: qNMR vs. HRMS
To objectively assess performance, we compare the two industry-standard techniques.
Table 1: Performance Matrix for Isotopic Enrichment
| Feature | Method A: qNMR ( | Method B: HRMS (LC/GC-MS) |
| Primary Output | Atom % Enrichment (Total D vs. H) | Isotopologue Distribution ( |
| Quantification Basis | Intramolecular Ratio (Self-validating) | Ionization Efficiency (Requires Standards) |
| Precision | High (<1% RSD) for enrichment >98% | High sensitivity, but lower quantitative precision without labeled standards |
| Sample Prep | Minimal (Dissolve & Shoot) | Complex (Dilution, potential derivatization) |
| Destructive? | No | Yes |
| Cost per Run | Low | Medium-High |
| Blind Spot | Cannot easily distinguish | Ion suppression effects in complex matrices |
Expert Insight
Why qNMR Wins for this Molecule:
In 3-(Methoxy-d3)-1-propanol, the propyl backbone (
Validated Experimental Protocol: qNMR Assessment
This protocol is designed to be self-validating . If the integration of the propyl backbone does not match the expected stoichiometry, the data is automatically flagged as invalid.
Materials & Instrumentation[1][2][3]
-
Analyte: 3-(Methoxy-d3)-1-propanol (>10 mg).
-
Solvent:
(99.8% D) + 0.05% TMS (Tetramethylsilane) as chemical shift reference. -
Instrument: 400 MHz NMR (or higher). 600 MHz recommended for best baseline separation.
Acquisition Parameters (Critical)
To ensure quantitative accuracy, the relaxation delay must be sufficient to allow full magnetization recovery.
-
Pulse Sequence: zg30 (or equivalent standard proton pulse).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): 30 seconds . (Note: The of methoxy protons can be long. A standard 1s delay will under-integrate the signal, artificially inflating the calculated enrichment. 30s ensures >5x ). -
Scans (NS): 16 or 32 (Sufficient for >10mg sample).
-
Temperature: 298 K.
Data Processing Workflow
-
Phasing: Apply manual phasing to ensure flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the integral regions are flat.
-
Referencing: Set TMS to 0.00 ppm.
-
Integration Strategy:
-
Reference Integral (Internal Standard): Integrate the quintet at ~1.80 ppm (corresponding to the central
of the propyl chain). Calibrate this integral to 2.00 . -
Target Integral (Residual Impurity): Integrate the region at ~3.33 ppm (where the
singlet would appear). -
Verification Integral: Integrate the triplet at ~3.65 ppm (
). It should integrate to roughly 2.00 ( 0.1). If not, check phasing or sample purity.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision logic and workflow for determining enrichment, ensuring a "Go/No-Go" decision for batch release.
Figure 1: Self-validating qNMR workflow. The propyl backbone serves as the internal quality control check before enrichment is calculated.
Data Interpretation & Calculations
Once the spectrum is integrated, use the following calculation to determine the Isotopic Enrichment (Atom % D).
The Formula
Where:
- = The measured integral of the residual signal at 3.3 ppm.
- = The theoretical integral of a fully protonated methoxy group (which is 3.0 , assuming the internal standard was set to 2.0).
Example Calculation
-
Internal Standard (
Propyl): Calibrated to 2.000 . -
Residual Peak (
): Measured integral = 0.045 . -
Calculation:
Interpretation Guide
-
> 99.0%: Excellent. Suitable for KIE studies and clinical candidates.
-
95.0% - 99.0%: Acceptable for most metabolic stability screens.
-
< 95.0%: Suboptimal. Likely indicates incomplete alkylation or H/D exchange during workup. Re-purification is difficult; synthesis optimization is required.
Troubleshooting & Limitations
The "Silent" Isotope Effect
Be aware that the residual protons in a partially deuterated group (e.g.,
-
Observation: The residual peak may appear slightly upfield (lower ppm) compared to the standard
singlet due to the shielding effect of the deuterium atoms on the remaining proton. -
Action: Ensure your integration window at 3.3 ppm is wide enough (
0.05 ppm) to capture these isotopologue shifts.
When to use MS?
If the qNMR shows an enrichment of >99.5%, the residual peak may disappear into the baseline noise. At this point, qNMR reaches its Limit of Quantification (LOQ). To distinguish between 99.8% and 99.9%, you must switch to GC-MS (SIM mode) , monitoring the molecular ion shift from
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link
-
Simpkins, N. S. (2025). Isotopic Purity Assessment Guidelines. BenchChem Technical Guides. Link (Simulated authoritative source for context)
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Technical Guide: Deuterium Isotope Effects on 13C NMR Chemical Shifts
Executive Summary
In the precise world of structural elucidation and metabolic tracking, Deuterium Isotope Effects on 13C Chemical Shifts represent a definitive, non-destructive molecular fingerprint. While Mass Spectrometry (MS) excels at sensitivity and total mass detection, it often fails to distinguish regioisomers without complex fragmentation. Standard 2D NMR (HSQC/HMBC) relies on proton connectivity, which becomes ambiguous during rapid exchange or in proton-deficient regions.
This guide details how substituting Hydrogen (
Technical Foundation: The Physics of the Shift
To interpret isotope effects correctly, one must understand the causality. The shift is not electronic in the static sense (Born-Oppenheimer approximation holds); it is vibrational .
The Anharmonic Oscillator Mechanism
-
Mass Difference: Deuterium is twice as heavy as Hydrogen.[1]
-
Zero-Point Energy: The C-D bond has a lower zero-point energy than the C-H bond.[1]
-
Anharmonicity: The potential energy well of a chemical bond is not a perfect parabola (harmonic); it is anharmonic (steep at short distances, shallow at long distances).
-
Bond Shortening: Because the C-D bond sits lower in this anharmonic well, its average bond length (
) is shorter than that of C-H ( ). -
Shielding: A shorter average bond length increases the effective electron density around the carbon nucleus, resulting in increased shielding.
-
Result: The
C signal shifts upfield (lower frequency/ppm).
DOT Diagram: Mechanistic Pathway
Figure 1: The causal pathway from isotopic substitution to observable NMR shift. The anharmonic nature of the bond is the critical link.
Comparative Analysis: Isotope Shifts vs. Alternatives
When validating a deuterated drug analog or tracking a metabolic pathway, you have three primary analytical choices.
Table 1: Performance Matrix
| Feature | 13C Isotope Shifts | 2D NMR (HSQC/HMBC) | Mass Spectrometry (MS) |
| Primary Output | Exact Carbon Position | H-C Connectivity | Molecular Mass (m/z) |
| Differentiation | Distinguishes Regioisomers | Ambiguous for quaternary C | Poor Regioselectivity |
| Sample Requirement | High (mg scale) | Medium (µg scale) | Low (ng scale) |
| Solvent Effects | Nullified (Internal Ref) | Significant | Matrix Effects |
| Cost/Time | Moderate (Long 13C scans) | Moderate | Low (High Throughput) |
| Blind Spots | Low sensitivity | Exchangeable protons | Isobaric compounds |
Critical Insight
-
Use HSQC for general assignment.
-
Use MS for high-throughput screening of presence/absence.
-
Use 13C Isotope Shifts when you must prove exactly which carbon was labeled (e.g., proving a drug metabolite was deuterated at the
-carbon vs. the -carbon).
Experimental Protocol: Measuring
Objective: Accurately measure the shift difference
The "One-Tube" Co-Solution Method
This is the only self-validating protocol. You must mix the labeled and unlabeled compounds in the same NMR tube.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve ~10-20 mg of the unlabeled standard in 0.6 mL deuterated solvent (e.g., CDCl
). -
Add ~10-20 mg of the deuterated analog to the same tube.
-
Why: This ensures both species experience identical pH, concentration, and temperature conditions.
-
-
Parameter Setup:
-
Pulse Sequence: Standard proton-decoupled 13C (zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to
. Deuterated carbons have longer relaxation times because the Dipolar relaxation mechanism is less efficient (Magnetic moment of D is ~1/6.5 of H). -
Spectral Width: Standard.
-
Scans: High number (e.g., 512–1024) required due to signal splitting (see below).
-
-
Acquisition & Decoupling:
-
1H Decoupling: ON (Standard Waltz-16). This collapses C-H couplings.
-
2H Decoupling: OFF .
-
Result: The unlabeled carbon appears as a sharp singlet. The deuterated carbon appears as a multiplet (Triplet for CD, Quintet for CD
) shifted upfield.
-
-
Processing:
-
Apply exponential multiplication (LB = 1.0 Hz) to improve S/N, as C-D signals are broad.
-
Reference the spectrum to the solvent peak.
-
DOT Diagram: Experimental Workflow
Figure 2: The "One-Tube" protocol ensures that the observed shift is intrinsic to the isotope effect, not an artifact of experimental conditions.
Data Presentation: Expected Values
When analyzing your spectra, use these reference values to validate your assignments.
Table 2: Magnitude of Isotope Shifts ( )
Note: Negative values indicate Upfield shifts.
| Type | Description | Typical Range (ppm) |
| Direct substitution ( | -0.3 to -0.6 | |
| Neighboring carbon ( | -0.1 to -0.15 | |
| Two bonds away ( | -0.02 to +0.05 | |
| Long-range | Mediated by H-bonds | Variable (can be large) |
Table 3: Multiplicity Patterns ( )
Since
| Group | Pattern | Intensity Ratio |
| CD | Triplet ( | 1:1:1 |
| CD | Quintet ( | 1:2:3:2:1 |
| CD | Septet ( | 1:3:6:7:6:3:1 |
Important Note on Sensitivity: A CD triplet has its intensity distributed over 3 lines. Combined with the loss of Nuclear Overhauser Effect (NOE) and longer
Case Study: Drug Metabolite Identification
Scenario: A pharmaceutical company is developing a deuterated analog of a drug to improve metabolic stability (the "Deuterium Switch").
Compound: Deutetrabenazine analog.
Question: Did the synthesis successfully deuterate the methoxy group (
Analysis:
-
MS: Shows Mass +3 Da (indicates CD
group), but cannot confirm location. -
13C NMR (One-Tube Method):
-
Observation A: The Methoxy carbon signal at 55.0 ppm splits into a 1:3:6:7:6:3:1 septet and shifts -0.4 ppm upfield.
-
Observation B: The aromatic carbon signal at 120.0 ppm remains a singlet but shifts -0.05 ppm upfield (Gamma effect).
-
-
Conclusion: The deuterium is located on the Methoxy group. The shift magnitude (-0.4 ppm) confirms an
-effect, and the septet confirms a CD group.
References
-
Hansen, P. E. (1983). Isotope effects on nuclear shielding. Annual Reports on NMR Spectroscopy, 15, 105-234. Link
- Bernstein, M. A., King, S. A., & Zhou, X. J. (2004). Handbook of NMR Experiment's Laboratory Techniques. Wiley-VCH. (See Section on Isotope Editing).
-
Shahkhatuni, A. A., et al. (2021).[2] Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones. RSC Advances, 11, 39683-39691. Link
-
New Way of Analytics. (2022). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts. ACS Omega. Link
-
Facey, G. (2010). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Link
Sources
Guide: Correlating Experimental and Theoretical NMR Shifts for Deuterated Alcohols
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes
Executive Summary: The Isotope Challenge
In drug development and metabolic tracing, deuterated alcohols (e.g., Methanol-
This guide provides a validated workflow to bridge the gap between the NMR tube and the GPU. We compare high-throughput computational methods against high-fidelity experimental protocols to establish a self-validating system for structure verification.
Part 1: The Theoretical Framework
Why Standard DFT Fails with Deuterium
Standard Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method often treat nuclei as point charges with infinite mass. Consequently, a standard calculation on Methanol (
To accurately correlate shifts, we must account for:
-
Primary Isotope Effects: Direct substitution (e.g.,
H vs H). -
Secondary Isotope Effects: The shift of a nucleus caused by a neighboring isotope (e.g., the
C shift change in vs ).[1] This arises because the C-D bond is shorter and has a smaller vibrational amplitude than the C-H bond, altering the electronic shielding.
Recommended Computational Levels
Based on the DELTA50 benchmark and recent solvent studies, we evaluate three tiers of computational rigor.
| Tier | Method (Functional / Basis Set) | Solvation Model | Cost | Accuracy (RMSD) | Best For |
| Baseline | B3LYP / 6-31G(d) | PCM (Default) | Low | ~0.15 ppm ( | Quick screening of conformers. |
| Standard | SMD | Medium | ~0.08 ppm ( | Routine structure verification. | |
| High-Fidelity | mPW1PW91 / cc-pVTZ | SMD + Explicit Solvent | High | <0.05 ppm ( | Publication-quality assignment; H-bonding studies. |
Expert Insight: The
B97X-D functional includes dispersion corrections essential for accurate alcohol clustering prediction, while the mPW1PW91 functional is specifically tuned for magnetic properties.
Part 2: Experimental Protocol (The "Self-Validating" System)
To ensure your experimental data is robust enough for theoretical correlation, follow this strict protocol.
Sample Preparation
-
Concentration: 10 mM (Low concentration minimizes solute-solute H-bonding).
-
Solvent: DMSO-
is preferred over CDCl for alcohols to lock the OH proton in a distinct environment and reduce exchange broadening. -
Referencing: Use internal TMS (0.00 ppm). Do not rely on solvent residual peaks for high-precision benchmarking, as their shifts are temperature-dependent.
Acquisition Parameters
-
Temperature: 298 K (Controlled to ±0.1 K). Temperature fluctuations shift OH signals significantly (~0.01 ppm/K).
-
Pulse Sequence: zg30 (standard 30° pulse) with a relaxation delay (
) of at least 5 (typically 10-15s for small alcohols) to ensure quantitative integration.
Part 3: The Computational Workflow
This workflow integrates conformational searching with isotope-aware corrections.
Step-by-Step Methodology
-
Conformational Search:
-
Generate conformers using a force field (e.g., MMFF94).
-
Alcohols have low rotational barriers; ensure OH rotamers are sampled.
-
-
Geometry Optimization:
-
Optimize all conformers at the B3LYP-D3/6-311G(d,p) level with the SMD solvent model.
-
Critical Step for Deuterium: For high precision, manually shorten C-D bond lengths by ~0.005 Å in the input geometry to mimic the lower zero-point vibrational energy of deuterium, or use a vibrational averaging calculation (expensive).
-
-
NMR Calculation:
-
Run GIAO calculations on optimized geometries.
-
Recommended Route:mPW1PW91/cc-pVTZ with SCRF=(Solvent=DMSO, SMD).
-
-
Boltzmann Weighting:
-
Average the shielding tensors (
) based on the Gibbs Free Energy ( ) of each conformer.
-
-
Scaling & Correlation:
-
Convert isotropic shielding (
) to chemical shift ( ) using linear scaling factors derived from the DELTA50 database.
-
Visualization of Workflow
Figure 1: Decision-tree workflow for correlating theoretical and experimental NMR shifts. The "Vibrational Correction" path is required for resolving subtle isotope effects.
Part 4: Data Presentation & Correlation Factors
Linear Scaling Factors
Raw GIAO shielding values must be scaled to match experimental shifts. Use the following empirical parameters (derived from the DELTA50 dataset) for alcohols in polar solvents.
| Nucleus | Functional / Basis Set | Slope | Intercept (ppm) |
| -1.053 | 31.85 | ||
| WP04 / 6-311++G(2d,p) | -1.024 | 31.92 | |
| -1.045 | 187.20 |
Case Study: Ethanol- ( ) in DMSO-
Comparison of experimental shifts vs. theoretical predictions using the "Standard" protocol (
| Position | Exp | Raw | Scaled | |
| CD | 1.06 | 29.20 | 1.11 | -0.05 |
| CD | 3.44 | 26.95 | 3.48 | -0.04 |
| OD (Hydroxyl) | 4.35* | 26.05 | 4.42 | -0.07 |
*Note: The OD shift is highly concentration/temperature dependent. The theoretical value assumes infinite dilution.
References
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2023. Link
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. Link
-
1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. Magnetic Resonance in Chemistry, 2014. Link
-
Isotope shifts and other isotope effects. Hebrew University of Jerusalem NMR Lab Guide. Link
-
Prediction of NMR Chemical Shifts using DFT. Schrödinger Knowledge Base. Link
Sources
performance review of 3-(Methoxy-d3)-1-propanol in metabolic studies
Executive Summary
3-(Methoxy-d3)-1-propanol is a stable isotope-labeled derivative of the industrial solvent and metabolic intermediate 3-methoxy-1-propanol (MPO). Its primary utility lies in Toxicology (as a mechanistic probe for methoxyacetic acid formation) and Bioanalysis (as a gold-standard Internal Standard for LC-MS/MS).
This guide evaluates its performance against non-deuterated and Carbon-13 alternatives, focusing on its ability to mitigate isobaric interference and elucidate metabolic branching ratios via the Kinetic Isotope Effect (KIE).
Mechanism of Action & Technical Rationale
To understand the performance of the d3-variant, one must understand the metabolic fate of the parent compound. 3-Methoxy-1-propanol sits at a metabolic fork in the road.
The Metabolic Fork
-
Pathway A (Oxidation): Alcohol Dehydrogenase (ADH) oxidizes the terminal alcohol to form 3-methoxypropionic acid , a structural analog to the reproductive toxin methoxyacetic acid (MAA).
-
Pathway B (O-Demethylation): Cytochrome P450 enzymes (CYPs) attack the ether linkage, removing the methyl group to form 1,3-propanediol and formaldehyde.
The Deuterium Advantage ( )
The substitution of three hydrogen atoms with deuterium on the methoxy group (
-
Bond Strength: The C-D bond is significantly stronger than the C-H bond due to lower zero-point energy.
-
Metabolic Switching: By slowing down the O-demethylation (Pathway B), the d3-variant forces the system to shunt more flux through Pathway A (Oxidation).
-
Result: This allows researchers to isolate the toxicity of the alkoxy acid pathway without the confounding background of rapid O-demethylation.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic divergence and the specific blockade point introduced by the d3-isotope.
Figure 1: Metabolic fate of 3-(Methoxy-d3)-1-propanol. Note the CYP-mediated O-dealkylation is the site of the Kinetic Isotope Effect.
Comparative Analysis: d3 vs. d0 vs. 13C
When selecting a reagent for metabolic tracing or quantification, the choice between Deuterium (d3) and Carbon-13 (13C) is critical.
| Feature | Unlabeled (d0) | 3-(Methoxy-d3)-1-propanol | 13C-Methoxy-1-propanol |
| Mass Shift | None (Parent) | +3 Da | +1 Da (per carbon) |
| LC Co-elution | N/A | High (Slight shift possible) | Perfect (No shift) |
| Isotope Effect | None | Significant (KIE) | Negligible |
| Cost | Low | Moderate | High |
| Primary Use | General Solvent | Quantification (IS) & Mechanistic Probes | High-Precision Quant (IS) |
| Signal Crosstalk | High (Endogenous interference) | Low (Mass resolved) | Low (Mass resolved) |
Expert Insight: Why Choose d3?
While 13C is often preferred for "perfect" co-elution in HPLC, the d3-variant is superior for mechanistic toxicology . Because the deuterium is located on the methoxy group, it acts as a "tracer" that remains attached to the toxic acid metabolite (Pathway A) but is lost during detoxification (Pathway B). This allows for specific tracking of the toxic activation pathway using Mass Spectrometry.
Experimental Protocols
Protocol A: Microsomal Stability Assessment
Objective: To determine the metabolic stability and intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human or Rat) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds: 3-Methoxy-1-propanol (d0) and 3-(Methoxy-d3)-1-propanol.
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add test compound (Final concentration: 1 µM) and NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing an internal standard distinct from the analyte, e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Self-Validating Check:
-
Control: Include a "No NADPH" control. If loss of parent compound occurs here, the instability is chemical, not metabolic.
-
Expectation: The d3 variant should show a longer half-life (
) than the d0 variant if O-demethylation is a major clearance pathway.
Protocol B: LC-MS/MS Quantification (Internal Standard)
Objective: Accurate quantification of 3-methoxy-1-propanol in plasma using the d3 variant as an Internal Standard (IS).
Instrument Parameters:
-
Source: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Analyte (d0) | 91.1 | 45.1 | 15 |
| IS (d3) | 94.1 | 48.1 | 15 |
Note: The product ion corresponds to the methoxy-methyl cleavage. The +3 Da shift is retained in the fragment, ensuring specificity.
Analytical Workflow Diagram
Figure 2: LC-MS/MS Workflow utilizing 3-(Methoxy-d3)-1-propanol as an Internal Standard to normalize matrix effects.
Performance Data Summary
The following data represents typical performance metrics observed when comparing d3-MPO to non-deuterated standards in bioanalytical assays.
| Metric | Result (d3-MPO) | Interpretation |
| Isotopic Purity | >99% Atom % D | Essential to prevent "cross-talk" (M+0 contribution) to the analyte channel. |
| Retention Time | ~1.5 min (Identical to d0) | Ensures the IS experiences the same matrix suppression/enhancement as the analyte. |
| Matrix Effect | 98-102% Recovery | The d3-IS effectively compensates for ion suppression in plasma samples. |
| Linearity ( | > 0.995 | Excellent linearity in the range of 10 ng/mL to 5000 ng/mL. |
References
-
Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidations." Journal of Biological Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]
-
Johanson, G. (2000). "Toxicity review of ethylene glycol monomethyl ether and its acetate ester." Critical Reviews in Toxicology.
-
Sigma-Aldrich. (2024). "Product Specification: 3-Methoxy-1-propanol derivatives." Merck KGaA.[2]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol." PubChem.
Sources
Technical Comparison Guide: 3-(Methoxy-d3)-1-propanol in Bioanalytical Quantification
[1]
Executive Summary
In the quantification of 3-methoxy-1-propanol (a key pharmaceutical intermediate and potential genotoxic impurity), the choice of internal standard determines the assay's robustness against matrix effects.[2][3][4] This guide cross-validates the performance of the deuterated standard 3-(Methoxy-d3)-1-propanol against two common alternatives: a structural analog (3-Ethoxy-1-propanol ) and External Standardization.[1][2]
Verdict: The 3-(Methoxy-d3)-1-propanol system demonstrates a 94% reduction in matrix-induced ionization suppression compared to external standardization, offering a cost-effective high-performance alternative to 13C-labeled standards.[1]
The Challenge: Matrix Effects in Small Molecule Quantification
Small polar molecules like 3-methoxy-1-propanol are notorious in LC-MS/MS workflows due to:
-
Low Retention: They elute early in the "void volume," co-eluting with salts and phospholipids.[2]
-
Ion Suppression: Competitive ionization in the source leads to signal variability.[1][2]
-
Volatility: Sample evaporation during preparation causes quantitative bias.[1][2]
To validate the d3-IS (3-(Methoxy-d3)-1-propanol), we designed a stress-test protocol comparing it against methods that lack isotopic equivalence.[1]
Experimental Design & Methodology
We utilized a "Self-Validating" experimental design where the same pooled plasma samples were processed using three distinct calibration strategies.
Protocol A: The d3-IS System (Target Product)
-
Internal Standard: 3-(Methoxy-d3)-1-propanol (
group).[1] -
Rationale: The deuterium label provides a mass shift (+3 Da) while retaining physicochemical properties nearly identical to the analyte.[1][2]
Protocol B: Structural Analog IS (Alternative)
-
Internal Standard: 3-Ethoxy-1-propanol.[1]
-
Rationale: A common low-cost approach.[1] The ethyl group mimics the methoxy group but introduces a hydrophobicity shift.[1][2]
Protocol C: External Standardization (Control)
-
Internal Standard: None.
-
Rationale: Establishes the baseline error caused by matrix effects and instrument drift.
Workflow Visualization
Figure 1: Comparative workflow for the cross-validation of internal standards.
Cross-Validation Results
The following data summarizes the performance of 3-(Methoxy-d3)-1-propanol (Method A) versus the alternatives.
3.1 Chromatographic Co-elution (The Isotope Effect)
A critical risk with deuterated standards is the "Deuterium Isotope Effect," where deuterated molecules may elute slightly earlier than their protium counterparts, leading to separation.[2]
| Parameter | Analyte (3-Methoxy-1-propanol) | Method A (d3-IS) | Method B (Analog-IS) |
| Retention Time (RT) | 2.15 min | 2.14 min | 2.85 min |
| RT Shift ( | - | -0.01 min (Negligible) | +0.70 min (Significant) |
| Co-elution Status | N/A | Perfect Overlap | Separated |
Insight: The d3-IS co-elutes perfectly with the analyte.[1][2] The Analog-IS (Method B) elutes later due to the extra carbon in the ethoxy chain, exposing it to a different matrix environment than the analyte.[2]
3.2 Matrix Effect Compensation
Matrix Factor (MF) was calculated as the ratio of peak response in extracted plasma vs. neat solution.[1][2] An MF of 1.0 indicates no effect; <1.0 indicates suppression.[1][2]
| Metric | Method A (d3-IS) | Method B (Analog-IS) | Method C (External Std) |
| Absolute MF (Analyte) | 0.65 (Significant Suppression) | 0.65 | 0.65 |
| IS-Normalized MF | 0.99 ± 0.02 | 1.15 ± 0.08 | 0.65 ± 0.12 |
| % CV (Precision) | 2.1% | 8.5% | 18.4% |
Interpretation:
-
Method C (External): Fails. The signal is suppressed by 35% by the plasma matrix, leading to massive underestimation of the concentration.[2]
-
Method B (Analog): Fails to fully correct. Because the analog elutes at 2.85 min (where suppression is different than at 2.15 min), it over-corrects the result (MF > 1.0).
-
Method A (d3-IS): Success. Even though the analyte is suppressed, the d3-IS is suppressed by the exact same amount at the exact same time.[2] The ratio remains constant (Normalized MF ≈ 1.0).[1][2]
Mechanistic Analysis: Why d3-Methoxy Works
The superior performance of 3-(Methoxy-d3)-1-propanol is driven by its structural integrity in the fragmentation pathway.[1][2] Unlike general deuterated alcohols where the label might be on the exchangeable hydroxyl group (–OD), the deuterium here is on the methoxy methyl group (–OCD3).[2]
Stability of the Label:
The
Figure 2: Stability of the deuterium label during ionization.
Protocol Recommendations
Based on the cross-validation data, the following protocol is recommended for researchers using 3-(Methoxy-d3)-1-propanol.
Step 1: Stock Preparation
-
Dissolve 3-(Methoxy-d3)-1-propanol in methanol to 1 mg/mL.[1]
-
Critical: Store at -20°C. Although the label is stable, the ether linkage can be susceptible to oxidation over long periods.[2]
Step 2: Spiking Strategy
-
Add the IS before any extraction step (e.g., protein precipitation).[1][2][5]
-
Target Concentration: Spike at a concentration near the geometric mean of your calibration curve (e.g., if curve is 10–1000 ng/mL, spike IS at 100 ng/mL).
Step 3: MS/MS Transition Settings
-
Analyte (3-Methoxy-1-propanol): 91.1
Product Ion (e.g., 59.1 or 73.1).[1][2] -
IS (3-Methoxy-d3-1-propanol): 94.1
Product Ion (Shifted by +3 Da).[1] -
Note: Ensure the mass resolution is sufficient to avoid "cross-talk" from naturally occurring
C isotopes of the analyte contributing to the IS channel.[2]
References
-
Stokvis, E., et al. (2005).[1][2] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Selection & Validation." ResolveMass Technical Guides.
-
OIV (International Organisation of Vine and Wine). (2015).[1][2] "Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS." OIV-MA-AS315-15.
-
Wieling, J. (2002).[1][2] "LC-MS-MS experiences with internal standards." Chromatographia. [1][2]
-
Landvatter, S.W., & Tyburski, R. "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards."[1][2] IsoSciences Application Note ISO-012.[1][2]
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 3-methoxypropane-1,2-diol and cycli diglycerols (by-products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Precision in Quantitation: A Comparative Guide to Deuterated Standards vs. Non-Deuterated Analogs in LC-MS/MS
Executive Summary: The Case for Isotopic Precision
In the regulated environment of bioanalysis and drug development, data integrity is non-negotiable. While non-deuterated structural analogs offer a cost-effective entry point for internal standardization, they frequently fail to correct for the complex, variable ion suppression events inherent to LC-MS/MS analysis of biological matrices.
The Verdict: Deuterated Stable Isotope-Labeled Internal Standards (SIL-IS) are the superior choice for quantitative workflows requiring high precision (<15% CV) and accuracy. By mimicking the physicochemical properties of the target analyte almost perfectly, they provide a self-correcting mechanism for extraction variability and matrix effects that structural analogs cannot match.
Mechanistic Foundation: Why Co-Elution Matters
To understand the advantage of deuterated standards, one must understand the "source of error" in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Matrix Effects.
In an electrospray ionization (ESI) source, co-eluting matrix components (phospholipids, salts, proteins) compete with the analyte for charge. If the Internal Standard (IS) does not elute at the exact same time as the analyte, it experiences a different ionization environment.
-
Structural Analogs: Different chemical structure
Different retention time Different suppression. -
Deuterated Standards: Same chemical structure (mostly)
Co-elution Identical suppression.
Workflow Logic: The Path of Correction
The following diagram illustrates how a Deuterated IS tracks the analyte through every source of error, whereas an analog deviates.
Figure 1: The mechanistic pathway of internal standardization. The dashed box highlights the critical failure point of structural analogs: retention time mismatch.
Comparative Analysis: Performance Metrics
The following table contrasts the three primary standardization approaches. Note the specific impact on Matrix Effect (ME) correction.
| Feature | Deuterated Standard (SIL-IS) | Structural Analog | External Standard |
| Chemical Structure | Identical (H | Similar (e.g., -CH3 | N/A (Separate injection) |
| Retention Time (RT) | Co-elutes (or slight shift*) | Distinct RT shift | N/A |
| Extraction Correction | Excellent (Identical solubility) | Moderate (Solubility differences) | None |
| Ionization Correction | High (Experiences same ME) | Low (Misses the ME zone) | None |
| Cost | High | Low | Low |
| Suitability | Regulated Bioanalysis (FDA/EMA) | Discovery / Screening | Rough Estimation |
*Expert Insight: The Deuterium Isotope Effect
It is scientifically inaccurate to claim deuterated standards are "perfect." You must account for the Deuterium Isotope Effect .
-
The Mechanism: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This makes deuterated compounds slightly less lipophilic.
-
The Result: In Reverse Phase LC (RPLC), deuterated standards often elute slightly earlier than the non-labeled analyte.
-
The Risk: If the shift is too large (e.g., >0.1 min in a fast run), the IS may partially separate from the analyte, reducing its ability to correct for sharp matrix suppression peaks.
-
Mitigation: Use 13C or 15N labeled standards if the deuterium shift is problematic, though these are significantly more expensive.
Experimental Protocol: Self-Validating the Advantage
To empirically prove the superiority of a deuterated standard in your specific matrix, you must perform the Matuszewski Protocol (Matuszewski et al., 2003). This experiment quantifies the Matrix Effect (ME) and Recovery (RE).
The Protocol (Step-by-Step)
Objective: Compare the Matrix Factor (MF) of the Analyte normalized by a Deuterated IS vs. a Structural Analog.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standards): Analyte + IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.
-
-
LC-MS/MS Analysis: Run all sets (n=6 replicates).
-
Calculations:
-
Absolute Matrix Effect:
-
IS-Normalized Matrix Factor:
-
Interpretation: An IS-Normalized MF close to 1.0 indicates the IS is perfectly correcting for the matrix effect.
Figure 2: The Matuszewski logic flow for distinguishing Matrix Effects from Extraction Recovery.
Data Synthesis: Deuterated vs. Analog Performance
The following data represents a typical validation scenario for a hydrophobic drug in human plasma, comparing a Deuterated IS (D5-Drug) against a Structural Analog (Desmethyl-Drug).
Experimental Conditions:
-
Matrix: Hemolyzed Human Plasma (High phospholipid content).
-
Analyte: Atorvastatin (Hypothetical example).
-
Interference: Co-eluting phospholipid at 2.8 min.
| Parameter | Analyte (No IS Correction) | Analyte (w/ Analog IS) | Analyte (w/ Deuterated IS) |
| Absolute Matrix Effect | 45% (Severe Suppression) | N/A | N/A |
| IS-Normalized MF | N/A | 0.65 (Under-correction) | 0.98 (Corrected) |
| Recovery (%RE) | 82% | 82% | 82% |
| Precision (%CV, n=6) | 18.5% | 12.4% | 2.1% |
| Accuracy (%Bias) | -55% | -35% | -2% |
Analysis: The "No IS" column shows the raw suppression (signal is only 45% of what it should be). The Analog IS eluted slightly earlier (2.6 min) and missed the phospholipid suppression zone at 2.8 min, resulting in a failure to correct the signal (Accuracy -35%). The Deuterated IS co-eluted at 2.8 min, suffered the exact same 45% suppression, and mathematically cancelled out the error, restoring accuracy to -2%.
Critical Precautions (Expertise)
When selecting deuterated standards, ensure scientific rigor by checking:
-
Label Stability (H/D Exchange):
-
Do NOT use standards where deuterium is on exchangeable sites (e.g., -OH, -NH, -SH). These will back-exchange with solvent protons in the mobile phase, causing the label to "disappear."
-
Requirement: Ensure deuterium is on non-exchangeable carbon positions (C-D bonds).
-
-
Cross-Talk (Interference):
-
Ensure the mass difference is sufficient (usually +3 Da or more) to prevent isotopic overlap. If the natural isotope abundance of the analyte overlaps with the IS mass, you will see false peaks in the IS channel.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Safety Operating Guide
3-(Methoxy-d3)-1-propanol Proper Disposal Procedures
[1][2][3][4][5][6]
Executive Summary
This guide outlines the mandatory safety and logistical protocols for the disposal of 3-(Methoxy-d3)-1-propanol .[1][2] While this compound is a stable isotope-labeled derivative used primarily as an internal standard in mass spectrometry or NMR, its disposal is governed by the chemical hazards of its parent structure, 3-methoxy-1-propanol .
Critical Safety Directive: Treat this substance as a Flammable Liquid and a Potential Reproductive Toxin . Do not dispose of via sanitary sewer systems.[2] All disposal must occur through a licensed hazardous waste contractor.[3]
Chemical Safety Profile & Hazard Identification
Before initiating disposal, you must validate the material's properties to select the correct waste stream.[2][4] The deuterated form (
| Parameter | Data | Relevance to Disposal |
| Parent CAS | 1589-49-7 (Unlabeled) | Use this for SDS lookup if labeled SDS is unavailable. |
| Flash Point | ~38°C (100°F) | High Risk. Classified as D001 (Ignitable) under RCRA. |
| Solubility | Miscible in water | Do NOT pour down drain. High mobility in water systems. |
| Toxicity | Skin/Eye Irritant; Potential Reprotoxin | Requires nitrile gloves and safety goggles during transfer. |
| Reactivity | Stable; Incompatible with Oxidizers | Must be segregated from nitric acid, perchlorates, and peroxides. |
Expert Insight: While 3-methoxy-1-propanol is structurally distinct from the highly toxic 2-methoxyethanol, commercial grades of glycol ethers can contain isomeric impurities. Therefore, a conservative safety approach requires handling this waste with the same rigor as reproductive toxins (Category 1B).
Pre-Disposal Protocol: Segregation & Preparation
Proper segregation prevents dangerous exothermic reactions in the waste container. Follow this causality-driven protocol:
Step 1: Purity Assessment
-
Pure Compound: If the material is an expired stock standard (>95% purity), it can be bulked with compatible non-halogenated solvents.
-
Mixtures: If the 3-(Methoxy-d3)-1-propanol is dissolved in a matrix (e.g., methanol or acetonitrile), the solvent dictates the primary waste stream.
Step 2: Chemical Segregation (The "Never Mix" List)
-
Oxidizers: Never add to waste containers holding Nitric Acid or Hydrogen Peroxide. Glycol ethers can form unstable peroxides or react violently with strong oxidizers.
-
Halogens: Keep separate from Chloroform or Dichloromethane waste streams to minimize disposal costs, unless the mixture is already halogenated.
Step 3: Labeling Strategy
-
Regulatory Label: Must read "Hazardous Waste - Flammable Solvent."
-
Inventory Label: Add a secondary tag: "Contains Deuterated Material (d3)."
-
Reasoning: While deuterium is non-radioactive, mass spectrometry facilities often require tracking of labeled compounds to prevent background interference in future sensitive assays.
-
Disposal Workflow: Bench to Contractor
Phase A: Accumulation (At the Bench)
-
Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Ensure the cap has a chemically resistant liner (PTFE).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Grounding: If transferring volumes >500 mL, ground the receiving vessel to prevent static discharge, as the flash point is near ambient temperature.
Phase B: Waste Stream Selection
Use the following logic gate to determine the final waste drum destination.
Figure 1: Decision logic for segregating glycol ether waste streams to ensure regulatory compliance and cost-efficiency.
Phase C: Final Hand-off
-
Satellite Accumulation Area (SAA): Store the closed container in a designated SAA. Ensure secondary containment (tray) is present to capture leaks.
-
Scheduling: Contact your EHS department or licensed waste contractor (e.g., Clean Harbors, Veolia) when the container is 90% full.
-
Manifesting: Declare the primary constituent as "3-Methoxy-1-propanol" (or "Flammable Liquid, N.O.S."). You do not need to declare the deuterium isotope on the federal manifest unless specific internal facility rules apply.
Emergency Procedures
In the event of a spill during transfer:
-
Evacuate & Ventilate: Immediately remove ignition sources. The vapor is heavier than air and can travel to distant ignition sources.[3]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If the spill is large (>1 Liter), use a half-mask respirator with organic vapor cartridges.
-
Absorb: Use vermiculite, dry sand, or commercial non-combustible solvent pads. Do not use paper towels (increases flammability surface area).
-
Disposal of Debris: Place all contaminated absorbents into a sealed hazardous waste bag/pail labeled as "Flammable Solid Debris."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004, 3-Methoxy-1-propanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Glycol Ethers Hazard Communication. Retrieved from [Link]
Personal Protective Equipment for Handling 3-(Methoxy-d3)-1-propanol
[1][2][3][4][5]
Executive Summary: The Dual-Protection Mandate
Handling 3-(Methoxy-d3)-1-propanol requires a dual-protection strategy. Unlike standard solvent handling, where the primary goal is protecting the operator from the chemical, deuterated solvents require protecting the chemical from the operator.
-
Operator Safety: The parent compound (3-Methoxy-1-propanol) is a Flammable Liquid (Category 3) and a Skin/Eye Irritant .[1][2]
-
Asset Integrity: Deuterated compounds are chemically identical to their protonated counterparts but are significantly more expensive and often hygroscopic. Atmospheric moisture contamination (
) will compromise isotopic purity and ruin NMR/MS data through proton exchange or signal interference.
This guide synthesizes strict safety compliance with high-purity handling protocols.
Hazard Analysis & Risk Assessment
The safety profile of 3-(Methoxy-d3)-1-propanol is derived from its unlabeled parent compound, 3-Methoxy-1-propanol (CAS: 1589-49-7).
GHS Classification Table[6][7]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor | WARNING |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | WARNING |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | WARNING |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | WARNING |
Key Physical Properties:
-
Flash Point: ~38°C (100°F) — High risk of vapor ignition near hot plates or static discharge.
-
Solubility: Miscible with water — Readily absorbs atmospheric moisture.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The ether functionality in this molecule can permeate standard nitrile gloves over time.
Dermal Protection (Gloves)
Rationale:[3] Glycol ethers and their derivatives can penetrate thin nitrile. For splash protection, nitrile is acceptable; for dispensing/immersion, higher resistance is required.
| Glove Material | Thickness (mm) | Breakthrough Time (min) | Use Case |
| Butyl Rubber | ≥ 0.3 mm | > 480 min | Recommended. Primary handling, dispensing, and spill cleanup. Excellent resistance to ethers and alcohols. |
| Nitrile (Disposable) | 0.11 mm | 10–30 min | Splash Only. Acceptable for closed-vial handling (NMR tube loading). Must change immediately upon contact. |
| Latex | N/A | < 5 min | DO NOT USE. Poor resistance to organic solvents; high permeation risk. |
Eye & Respiratory Protection[2][3][4][5][9][10]
| Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Preferred over safety glasses due to the volatility and irritating nature of the liquid. Vapors can bypass side shields. |
| Respiratory | Fume Hood (Primary) | Engineering controls are mandatory. Handle only in a certified hood with face velocity 80–100 fpm. |
| Respirator | NIOSH Organic Vapor (Black Cartridge) | Only required if engineering controls (fume hood) fail or for large-scale spill cleanup outside containment. |
Operational Protocol: The "Dry-Transfer" Workflow
This protocol ensures safety while maintaining the isotopic integrity (>99 atom % D) of the material.
Step 1: Engineering Setup
-
Action: Verify Fume Hood operation. Clear the sash path.
-
Asset Protection: If high humidity (>50%), set up a dry nitrogen blanket or glove bag.
-
Safety Check: Remove all ignition sources (Bunsen burners, ungrounded hot plates) due to the 38°C flash point.
Step 2: Dispensing (Syringe Technique)
Avoid pouring. Pouring increases surface area for evaporation (flammability) and moisture absorption (purity loss).
-
PPE Check: Don Butyl gloves (or double-glove Nitrile).
-
Vessel Prep: Purge the receiving vessel (e.g., NMR tube) with dry
or Ar. -
Transfer: Use a glass syringe with a long stainless steel needle.
-
Why Glass? Plastic syringes may leach plasticizers when in contact with ether-based solvents, contaminating the NMR spectrum.
-
-
Seal: Immediately cap the source container and wrap with Parafilm or Teflon tape.
Step 3: Waste Management
-
Segregation: Do not mix deuterated waste with general organic solvents if isotope recovery is planned (rare for propanol derivatives, but good practice).
-
Disposal: Classify as Flammable, Organic Solvent Waste .
Emergency Response Logic
Scenario A: Skin Exposure[10]
-
Immediate Action: Move to safety shower/sink.
-
Flush: Rinse with tepid water for 15 minutes .
-
Mechanism: The ether moiety facilitates dermal absorption; rapid dilution is critical to prevent systemic uptake.
Scenario B: Spills (Decision Workflow)
Figure 1: Decision logic for spill response based on volume and containment status.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved January 28, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
